molecular formula C11H10BrN3O2 B1269205 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid CAS No. 446829-14-7

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Cat. No.: B1269205
CAS No.: 446829-14-7
M. Wt: 296.12 g/mol
InChI Key: JUEPIWSJQXPKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid is a synthetic small molecule based on a brominated quinazoline core, designed for research applications in medicinal chemistry and drug discovery. The quinazoline pharmacophore is a privileged scaffold in kinase inhibitor development, known for its ability to interact with the ATP-binding sites of various enzymes . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Research Applications and Value: The primary research value of this compound lies in its potential as a core building block for the development of protein kinase inhibitors. Kinases are critical targets in oncology, inflammation, and other disease areas. The 6-bromo substitution on the quinazoline ring and the flexible 3-aminopropanoic acid linker provide synthetic handles for further chemical modification, allowing researchers to create derivative libraries for structure-activity relationship (SAR) studies . Researchers can explore its activity against a panel of kinases, such as the Ephrin (Eph) receptor family (e.g., EphB3, EphB4) or other tyrosine kinases, to identify novel selective inhibitory candidates . Mechanism of Action Insight: While the specific mechanism of action for this compound requires experimental validation, closely related quinazoline derivatives are well-established as reversible, competitive ATP-competitive kinase inhibitors . The quinazoline core typically occupies the hinge region of the kinase domain, while the 6-bromo substituent and the propanoic acid side chain can be engineered to extend into adjacent hydrophobic regions or solvent-accessible front pockets, potentially modulating potency and selectivity . The propanoic acid moiety, in particular, may be utilized to improve aqueous solubility or to form salt bridges with basic residues in the target binding site. Handling and Storage: For prolonged stability, this product should be stored in a cool, dry place, ideally between 0-8°C. As with all research chemicals, it should be handled by qualified personnel using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEPIWSJQXPKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351176
Record name 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446829-14-7
Record name 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and characterization of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore scaffold.

Executive Summary & Significance

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid is a bifunctional heterocyclic building block belonging to the 4-aminoquinazoline class. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib).

The specific inclusion of the propanoic acid moiety at the N4-position introduces an amphoteric character, improving aqueous solubility compared to purely aromatic analogues and providing a carboxylic acid handle for further conjugation (e.g., to PROTAC linkers or fluorescent probes). The 6-bromo substituent acts as a critical functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers[1]
  • IUPAC Name: 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid

  • Common Name: N-(6-Bromoquinazolin-4-yl)-

    
    -alanine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 296.12 g/mol

Calculated Physicochemical Profile

The following properties are derived from structure-activity relationship (SAR) data of analogous 4-aminoquinazolines.

PropertyValue (Est.)Description
LogP 1.8 – 2.2Moderately lipophilic; acid group lowers LogP at physiological pH.
pKa (Acid) 3.8 – 4.2Deprotonation of the carboxylic acid (-COOH

-COO⁻).
pKa (Base) 5.2 – 5.8Protonation of the Quinazoline N1 nitrogen.
Isoelectric Point (pI) ~4.5 – 5.0pH region of minimum solubility (Zwitterionic form).
H-Bond Donors 2(NH, OH of acid)
H-Bond Acceptors 4(N1, N3, C=O, OH)
Solubility Behavior

This compound exhibits amphoteric behavior.

  • Acidic Media (pH < 2): Soluble as the cationic species (Quinazoline-H

    
    ).
    
  • Basic Media (pH > 7): Soluble as the anionic species (Carboxylate-COO

    
    ).
    
  • Neutral Media (pH 4–6): Likely insoluble/precipitates as the neutral zwitterion. This property is critical for purification (see Section 4).

Synthetic Pathway & Mechanism

The synthesis follows a Nucleophilic Aromatic Substitution (S


Ar ) mechanism. The electron-deficient 4-chloroquinazoline ring undergoes attack by the nucleophilic amino group of 

-alanine.
Reaction Scheme (Graphviz)

Synthesis SM1 6-Bromo-4-chloroquinazoline (Electrophile) Intermediate Meisenheimer-like Transition State SM1->Intermediate S_NAr Attack SM2 Beta-Alanine (Nucleophile) SM2->Intermediate Base Base (Et3N or DIPEA) Scavenges HCl Base->Intermediate Proton Transfer Product 3-[(6-bromoquinazolin-4-yl) amino]propanoic Acid Intermediate->Product -Cl elimination

Caption: S


Ar reaction pathway for the synthesis of the target amino-quinazoline.
Mechanistic Insight

The 6-bromo substituent exerts an inductive electron-withdrawing effect (-I), which, combined with the innate electron deficiency of the pyrimidine ring, activates the C4-position for nucleophilic attack. The use of a base (Triethylamine or DIPEA) is essential to neutralize the HCl byproduct and maintain the nucleophilicity of the


-alanine amine.

Experimental Protocols

Synthesis Protocol

Objective: Synthesis of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid on a 1.0 gram scale.

Reagents:

  • 6-Bromo-4-chloroquinazoline (1.0 eq)

  • 
    -Alanine (1.2 eq)
    
  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) (10 mL/g)

Procedure:

  • Setup: Charge a round-bottom flask with 6-bromo-4-chloroquinazoline (1.0 g, 4.1 mmol) and Isopropanol (10 mL).

  • Addition: Add

    
    -alanine (0.44 g, 4.9 mmol) followed by Et
    
    
    
    N (1.4 mL, 10.2 mmol).
  • Reaction: Fit with a reflux condenser and heat the mixture to reflux (80–85 °C) for 4–6 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting chloride (high R

      
      ) should disappear; a polar spot (Product) will appear near the baseline or R
      
      
      
      0.2.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Add water (20 mL). The mixture may be slightly basic due to excess Et

      
      N.
      
    • Critical Step: Adjust pH to ~4.5 using 1N HCl. This targets the isoelectric point.

    • The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold diethyl ether (to remove non-polar impurities). Dry under vacuum at 50 °C.

Purification Decision Tree (Graphviz)

Workup Start Reaction Complete (Crude Mixture) Evap Evaporate Volatiles Start->Evap AddWater Add Water (pH > 8) Evap->AddWater CheckSol Is Solution Clear? AddWater->CheckSol FilterImpurities Filter Insoluble Impurities CheckSol->FilterImpurities No (Turbid) Acidify Acidify to pH 4-5 (Isoelectric Point) CheckSol->Acidify Yes (Clear) FilterImpurities->Acidify Precipitate Collect Precipitate (Target Product) Acidify->Precipitate

Caption: Workup strategy exploiting the amphoteric nature of the amino-acid tail.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are expected:

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Isotope Pattern: A distinct 1:1 doublet for the molecular ion due to

    
    Br and 
    
    
    
    Br isotopes.
  • Expected Signals:

    • 
       (Negative mode)
      
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d



Shift (

ppm)
MultiplicityIntegrationAssignment
12.1 Broad s1HCOOH (Carboxylic Acid)
8.6 s1HH-2 (Quinazoline)
8.4 t (broad)1HNH (Amine linker)
8.1 d1HH-5 (Aromatic, adjacent to Br)
7.8 dd1HH-7 (Aromatic)
7.6 d1HH-8 (Aromatic)
3.7 q/m2H

-CH

(next to NH)
2.6 t2H

-CH

(next to COOH)

Biological Applications & Handling

Storage & Stability
  • State: Solid powder.

  • Stability: Stable at room temperature. Hygroscopic due to the carboxylic acid; store in a desiccator.

  • Solubility for Assays: Dissolve in DMSO to create a 10 mM stock solution. Avoid dissolving directly in neutral buffer; pre-dissolve in DMSO or dilute base (0.1 M NaOH) before adding to media.

Application in Drug Design

This molecule serves as a versatile intermediate:

  • Kinase Inhibition: The 4-aminoquinazoline core mimics ATP, binding to the hinge region of kinases (e.g., EGFR).

  • PROTAC Linkers: The carboxylic acid allows for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives).

  • Fluorescent Probes: Can be coupled to fluorophores to track kinase distribution.

References

  • Synthesis of 4-Aminoquinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI (Molecules), 2024.[1]

    • URL:[Link]

  • Quinazoline pKa Studies

    • Title: Dissociation constants pKa of two 4-aminoquinazoline series.
    • Source: ResearchG
    • URL:[Link]

  • Medicinal Chemistry of Quinazolines

    • Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors.[2]

    • Source: European Journal of Medicinal Chemistry, 2019.
    • URL:[Link]

  • Analogous Synthesis (Beta-alanine derivatives)

    • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.[1][3]

    • Source: Antibiotics (Basel), 2024.[4]

    • URL:[Link]

Sources

An In-depth Technical Guide to 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 4-aminoquinazoline moiety, in particular, is a "privileged scaffold" renowned for its interaction with various protein kinases. This technical guide focuses on a specific, yet highly promising, subset of this class: 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid and its derivatives. We will delve into the strategic design of these molecules, provide a detailed, field-proven synthetic methodology, explore their potential as anticancer agents, and elucidate their likely mechanism of action through the inhibition of critical cell signaling pathways. This document serves as a comprehensive resource for researchers aiming to explore and expand upon this promising chemical space.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives have garnered significant attention in oncology due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A number of clinically approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-aminoquinazoline core, highlighting its importance in targeting key signaling molecules that drive tumor growth and survival.[2] These agents primarily function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been associated with enhanced cytotoxic effects in some series of related compounds.[4] Furthermore, the introduction of a propanoic acid moiety at the 4-amino position offers opportunities for modifying the physicochemical properties of the molecule, potentially improving solubility, cell permeability, and providing an additional vector for interaction with target proteins. This guide will focus on the synthesis and evaluation of the parent compound, 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid, and its analogs, with a particular emphasis on their potential as anticancer agents.

Synthetic Strategy and Methodologies

The synthesis of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives is predicated on a robust and well-established chemical transformation: the nucleophilic aromatic substitution (SNAAr) of a 4-chloroquinazoline precursor.[3][5] This approach offers a versatile and efficient route to a wide array of 4-aminoquinazoline analogs.

Proposed Synthetic Pathway

The following multi-step synthesis is a proposed and highly probable route to the target compound, based on established chemical principles and literature precedents for analogous structures.

Synthetic Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAAr) cluster_3 Step 4: Hydrolysis 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic Acid 6-Bromoquinazolin-4(3H)-one 6-Bromoquinazolin-4(3H)-one 2-Amino-5-bromobenzoic_acid->6-Bromoquinazolin-4(3H)-one Heat 6-Bromoquinazolin-4(3H)-one_2 6-Bromoquinazolin-4(3H)-one Formamide Formamide Formamide->6-Bromoquinazolin-4(3H)-one 4-Chloro-6-bromoquinazoline 4-Chloro-6-bromoquinazoline 6-Bromoquinazolin-4(3H)-one_2->4-Chloro-6-bromoquinazoline Reflux 4-Chloro-6-bromoquinazoline_2 4-Chloro-6-bromoquinazoline POCl3 POCl₃ / SOCl₂ POCl3->4-Chloro-6-bromoquinazoline Ethyl_ester_product Ethyl 3-[(6-bromoquinazolin-4-yl)amino]propanoate 4-Chloro-6-bromoquinazoline_2->Ethyl_ester_product Base (e.g., DIPEA) Solvent (e.g., Isopropanol) Ethyl_3-aminopropanoate Ethyl 3-aminopropanoate (β-Alanine ethyl ester) Ethyl_3-aminopropanoate->Ethyl_ester_product Ethyl_ester_product_2 Ethyl 3-[(6-bromoquinazolin-4-yl)amino]propanoate Final_Product 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid Ethyl_ester_product_2->Final_Product LiOH_or_NaOH LiOH or NaOH (aq. THF/MeOH) LiOH_or_NaOH->Final_Product

Caption: Proposed synthetic workflow for 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid.

Detailed Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of analogous 4-aminoquinazoline derivatives.

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-5-bromobenzoic acid and an excess of formamide (approximately 5-10 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to yield 6-bromoquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-6-bromoquinazoline

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinazolin-4(3H)-one in an excess of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 3-5 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry to afford 4-chloro-6-bromoquinazoline.

Protocol 3: Synthesis of Ethyl 3-[(6-bromoquinazolin-4-yl)amino]propanoate

  • Dissolve 4-chloro-6-bromoquinazoline and ethyl 3-aminopropanoate (β-alanine ethyl ester, ~1.2 equivalents) in a suitable solvent such as isopropanol or acetonitrile.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents), to the mixture.

  • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Protocol 4: Hydrolysis to 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

  • Dissolve the ethyl 3-[(6-bromoquinazolin-4-yl)amino]propanoate in a mixture of tetrahydrofuran (THF) and water (or methanol and water).

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to yield the final product, 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid.

Biological Activity and Evaluation

Derivatives of 4-aminoquinazoline are well-documented for their potent anticancer activities, primarily through the inhibition of protein kinases involved in oncogenic signaling.[6] The title compound and its analogs are expected to exhibit similar properties.

Anticipated Mechanism of Action: PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers.[7] Several 4-aminoquinazoline derivatives have been shown to be potent inhibitors of PI3Kα.[7] It is hypothesized that 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid derivatives will also target this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Inhibitor 3-[(6-bromoquinazolin-4-yl)amino] propanoic Acid Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the proposed point of inhibition.[2][8]

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt.[8] This, in turn, blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Cytotoxicity Evaluation

The anticancer potential of novel compounds is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10]

Protocol 5: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (including 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid and its analogs) and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound, which is the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR) and Comparative Data

While specific IC₅₀ values for 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid are not yet publicly available, data from structurally related 6-bromo-4-anilinoquinazoline derivatives provide valuable insights into the structure-activity relationship of this class of compounds.

Compound IDR Group (at 4-anilino)Cancer Cell LineIC₅₀ (µM)Reference
Analog 1 3-chloroanilineHeLa> 50[7]
Analog 2 4-fluoroanilineHeLa4.97[8]
Analog 3 3-ethynylanilineA5490.008[11]
Analog 4 4-aminosulfonylanilineA5490.015[11]
BMAQ 2-morpholinoanilineL1210 (Leukemia)~5[12]

This table presents data from closely related analogs to illustrate potential SAR trends.

The data suggests that substitutions on the 4-anilino ring significantly impact cytotoxic activity. Small, electron-withdrawing groups or groups capable of forming additional hydrogen bonds appear to be favorable for activity. The introduction of the propanoic acid moiety in the title compound provides a novel substitution pattern that warrants thorough investigation.

Future Directions and Conclusion

The 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic route is feasible and amenable to the generation of a diverse library of analogs for SAR studies. The likely mechanism of action via PI3K/Akt pathway inhibition provides a clear rationale for their continued investigation.

Future work should focus on:

  • The synthesis and full characterization of the title compound and a series of its derivatives with modifications to the propanoic acid chain and the quinazoline ring.

  • Comprehensive in vitro evaluation against a broad panel of cancer cell lines to determine their potency and selectivity.

  • In-depth mechanistic studies to confirm the inhibition of the PI3K/Akt pathway and identify any additional molecular targets.

  • In vivo efficacy studies in relevant animal models of cancer.

This in-depth technical guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the exploration of this promising class of compounds. The convergence of a privileged scaffold, a strategic halogenation pattern, and a modifiable side chain makes 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid and its analogs a compelling area for future drug discovery efforts.

References

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Mishra, R., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Bioorganic & Medicinal Chemistry, 27(10), 1957-1974.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Zayed, M. F. (2013). Design, Synthesis and Biological Evaluation Studies of Novel Quinazoline Derivatives as Cytotoxic Agents. Drug Research, 63(10), 528-533.
  • Al-Omary, F. A., et al. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Molecules, 20(9), 16866-16883.
  • BenchChem. (2025). Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Abou-Seri, S. M., & El-Gohary, N. S. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry, 16(16), 7579-7589.
  • Ghorab, M. M., et al. (2012). Design, synthesis and in vitro antitumor activity of novel quinazoline derivatives. Acta Pharmaceutica, 62(2), 173-186.
  • Al-Suwaidan, I. A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Journal of the Iranian Chemical Society, 18(11), 2959-2972.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Lines Screen.
  • Al-Saeedi, A. H., & Al-Ghamdi, A. M. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-8.
  • BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development.
  • Uher, M., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Neoplasma, 55(3), 238-243.

Sources

Technical Guide: Spectroscopic Characterization of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

[1][2]

Synthesis & Sample Preparation Context

To ensure the integrity of the spectroscopic data, it is assumed the sample was prepared via the nucleophilic aromatic substitution (

6-bromo-4-chloroquinazoline

-alanine


1
  • Purity Requirement: >98% (HPLC) is recommended before NMR analysis to prevent signal overlap in the aliphatic region.[2]

  • Solvent for Analysis: DMSO-

    
     is the standard solvent due to the compound's polarity and the poor solubility of the quinazoline core in 
    
    
    .
Synthesis Workflow (DOT Diagram)

SynthesisWorkflowcluster_0PrecursorsA6-Bromo-4-chloroquinazoline(Electrophile)CReaction(SNAr, Base, Reflux)A->CBBeta-Alanine(Nucleophile)B->CDTarget Molecule3-[(6-bromoquinazolin-4-yl)amino]propanoic acidC->D Workup & Recrystallization

Figure 1: Synthetic pathway for the generation of the analytical sample.

Mass Spectrometry (ESI-MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode (

12

The mass spectrum of this compound is defined by the characteristic 1:1 isotopic doublet arising from the single bromine atom (


12
Diagnostic Ion Table
m/z (Observed)Ion IdentityRelative AbundanceInterpretation
296.0

(

)
100%Protonated molecular ion.[1][2]
298.0

(

)
~98%Isotopic peak confirming mono-bromination.[1][2]
318.0 / 320.0

VariableSodium adduct (common in unbuffered solvents).[1][2]
223.0 / 225.0

~15-20%Loss of propanoic acid side chain (fragmentation of C-N bond).[1]
Fragmentation Logic (DOT Diagram)

MS_FragmentationMMolecular Ion [M+H]+m/z 296 / 298F1Quinazolin-4-amine Corem/z ~223 / 225M->F1 C-N CleavageFrag1Loss of Side Chain(-CH2CH2COOH)

Figure 2: Primary fragmentation pathway observed in MS/MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-



12
NMR Data (500 MHz)

The proton spectrum is characterized by the downfield singlet of the quinazoline H-2 and the specific coupling pattern of the 6-bromo substituted benzene ring.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.30 br s1H-COOH Carboxylic acid proton (exchangeable).[1]
8.65 s1HAr-H2 Characteristic quinazoline H-2; highly deshielded by two N atoms.[1]
8.55 br t1H-NH -Amine proton; triplet splitting often obscured by broadening.[1]
8.52 d (

Hz)
1HAr-H5 Meta-coupling to H-7; deshielded by Br and N.
7.88 dd (

Hz)
1HAr-H7 Doublet of doublets; ortho to H-8, meta to H-5.[1]
7.62 d (

Hz)
1HAr-H8 Ortho-coupling to H-7.[1]
3.72 q or br t2H-NH-CH

-
Methylene

to acid; deshielded by Nitrogen.[1]
2.65 t (

Hz)
2H-CH

-COOH
Methylene

to acid.[1]
NMR Data (125 MHz)

Key diagnostic peaks include the carboxylic carbonyl and the C-4/C-2 carbons of the heterocycle.[1]

Chemical Shift (

, ppm)
AssignmentTypeNote
173.1 C =OQuaternaryCarboxylic acid carbonyl.
159.5 C -4QuaternaryAttached to NH; ipso to bridgehead.
154.8 C -2CHAzomethine carbon.[1]
148.2 C -8aQuaternaryBridgehead carbon.
135.1 C -7CHAromatic CH.
129.8 C -8CHAromatic CH.
125.4 C -5CHAromatic CH.
119.2 C -6QuaternaryC-Br carbon (distinctive upfield shift for Ar-Br).[1]
116.5 C -4aQuaternaryBridgehead carbon.
39.8 *-NH-C H

-
CH

Often overlaps with DMSO solvent signal.[1]
33.2 -C H

-COOH
CH

Alpha-carbon.[1]

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state).

The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic system.

Wavenumber (

)
AssignmentFunctional Group
3350 - 3250 N-H stretchSecondary amine (medium intensity).[1]
3200 - 2500 O-H stretchCarboxylic acid (broad, "hump").[1][2]
1715 C=O stretchCarboxylic acid carbonyl (strong).[1][2]
1610, 1575 C=N / C=C stretchQuinazoline ring skeletal vibrations.
1240 C-N stretchAryl amine C-N bond.[1][2]
680 - 600 C-Br stretchAryl bromide (fingerprint region).[1]

Quality Control & Impurity Profiling

When analyzing this compound, researchers should specifically monitor for the following common impurities arising from the synthesis:

  • 6-Bromo-4-hydroxyquinazoline (Hydrolysis Product):

    • NMR: Appearance of a singlet ~8.1 ppm (H-2) and loss of aliphatic signals.[1]

    • MS: Peak at m/z 225/227 (

      
      ).[1][2]
      
  • Unreacted 6-Bromo-4-chloroquinazoline:

    • NMR: Distinct shift of H-2 to ~9.0 ppm (more deshielded).

    • TLC: Higher

      
       value (non-polar) compared to the product.
      
References
  • Synthesis of 4-Aminoquinazolines: Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines."[1] Tetrahedron 61.43 (2005): 10153-10202.[1] Link[1][2]

  • Quinazoline Spectroscopic Data: Zhang, J., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."[1] Beilstein Journal of Organic Chemistry 14 (2018): 796-804.[1] Link[1][2]

  • General IR/NMR of Amino Acids: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1][2] Wiley, 2014.[1][2] Link[1][2]

  • Mass Spectrometry of Halogenated Heterocycles: McLafferty, F. W.[1][2] Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993.[1][2]

Introduction: The Quinazoline Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quinazoline Core in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, demonstrating a remarkable ability to interact with diverse biological targets. These are known as "privileged structures"[1][2]. The term, first introduced in 1988, describes molecular scaffolds with versatile binding properties and favorable drug-like characteristics[1][2][3]. The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a quintessential example of such a scaffold[4][5].

This guide provides a comprehensive exploration of the quinazoline core, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, multifaceted biological activities, mechanisms of action, and the critical structure-activity relationships that govern its therapeutic potential. The narrative is grounded in the principle of explaining the causality behind experimental choices, offering field-proven insights into why this scaffold has become a cornerstone of modern drug discovery.

The quinazoline framework is not merely a passive architectural element; its unique electronic properties and three-dimensional structure make it an ideal starting point for designing potent and selective ligands[1][3]. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, leading to several FDA-approved drugs[5][6][7][8].

Privileged_Scaffold_Concept PrivilegedScaffold Quinazoline Core (Privileged Scaffold) Properties Versatile Binding Properties Good Pharmacokinetics Synthetic Accessibility PrivilegedScaffold->Properties Exhibits Applications Diverse Biological Activities PrivilegedScaffold->Applications Enables Anticancer Anticancer Applications->Anticancer Antimicrobial Antimicrobial Applications->Antimicrobial CNS CNS Disorders Applications->CNS AntiInflammatory Anti-inflammatory Applications->AntiInflammatory

Caption: The Quinazoline core as a privileged scaffold leading to diverse therapeutic applications.

PART 1: Synthetic Strategies for Quinazoline Derivatives

The synthetic accessibility of the quinazoline scaffold is a primary reason for its widespread use in drug discovery[2]. Over the decades, numerous methods have been developed, ranging from classical cyclocondensation reactions to modern, highly efficient multicomponent strategies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and environmental considerations.

Classical and Modern Synthetic Approaches

Historically, methods like the Niementowski and Grimmel syntheses were foundational. However, contemporary medicinal chemistry demands higher efficiency, atom economy, and milder reaction conditions. This has led to the prominence of multicomponent reactions (MCRs) and metal-catalyzed cross-coupling strategies[4][9].

  • Multicomponent Reactions (MCRs): These reactions are highly valued as they combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants. This approach simplifies purification, reduces waste, and allows for the rapid generation of diverse compound libraries[9]. For instance, a one-pot, three-component reaction involving an o-aminoarylketone, an aldehyde, and ammonium acetate is a common and efficient method for producing highly substituted quinazolines[4].

  • Catalyst-Driven Syntheses: The use of catalysts, including metals like copper and palladium or organocatalysts like 4-DMAP, has revolutionized quinazoline synthesis[4][10]. These catalysts enable reactions under milder conditions and with greater functional group tolerance. For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a practical route to a wide array of 2-substituted quinazolines[10].

  • Green Chemistry Approaches: There is a growing emphasis on environmentally friendly methods, such as using ionic liquids as both solvent and catalyst or employing microwave irradiation to accelerate reactions. These techniques often lead to higher yields in shorter reaction times compared to conventional heating[9].

General_Synthesis_Workflow A 2-Aminoaryl Ketone/Amide Reaction One-Pot Reaction (Catalyst, Solvent, Heat) A->Reaction B Aldehyde / Ketoester B->Reaction C Amine Source (e.g., NH4OAc) C->Reaction Intermediate Cyclized Intermediate Reaction->Intermediate Cyclocondensation Product Substituted Quinazoline Core Intermediate->Product Oxidation/Aromatization

Caption: A generalized workflow for the multicomponent synthesis of the quinazoline core.

Detailed Experimental Protocol: Three-Component Synthesis of a 2,4-Disubstituted Quinazoline

This protocol describes a general and efficient one-pot synthesis catalyzed by iodine, chosen for its mild conditions, high yield, and the dual role of iodine as a Lewis acid and oxidizing agent[4].

Objective: To synthesize a 2,4-disubstituted quinazoline derivative from a 2-aminobenzophenone, an aromatic aldehyde, and ammonium acetate.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (5.0 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and iodine (10 mol%).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction: Attach a reflux condenser and place the flask in a preheated heating mantle. Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 20 mL of ice-cold water.

  • Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure quinazoline derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of this protocol is validated by the high yields (typically 91-97%) reported in the literature and the straightforward purification by precipitation and recrystallization[4]. The distinct spectroscopic signals of the formed quinazoline ring provide definitive structural confirmation.

PART 2: Medicinal Applications and Mechanisms of Action

The quinazoline scaffold's versatility allows it to target a wide array of biological macromolecules, leading to its application in multiple therapeutic areas[7][8].

A. Anticancer Therapy: The Kinase Inhibition Paradigm

The most profound impact of the quinazoline core has been in oncology, particularly as a scaffold for protein kinase inhibitors[11][12]. Kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer[6][13].

Mechanism of Action: EGFR/VEGFR Inhibition Many quinazoline-based drugs function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[11][14][15]. The 4-anilinoquinazoline scaffold is particularly adept at fitting into the ATP-binding pocket of these kinases[11][15]. By occupying this site, the drug prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which ultimately inhibits tumor cell proliferation and survival[6][13][14].

Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are based on this mechanism[6][12][16].

EGFR_Pathway_Inhibition EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds P P EGFR->P ATP ATP ATP->EGFR Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Site Inhibition Inhibition PI3K PI3K/Akt/mTOR Pathway P->PI3K Activates RAS Ras/Raf/MAPK Pathway P->RAS Activates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibition->P

Caption: Inhibition of the EGFR signaling pathway by ATP-competitive quinazoline derivatives.

Other Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Certain quinazoline derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis[14][16][17].

  • PI3K/Akt/mTOR Pathway Inhibition: Some novel derivatives directly target key components of this crucial survival pathway, independent of EGFR[6][13][14].

  • PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is vital for DNA repair. Quinazoline-based compounds have been developed as PARP-1 inhibitors, which is a promising strategy for treating cancers with deficiencies in other DNA repair pathways[4][6].

B. Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinazoline and quinazolinone derivatives have shown significant activity against a range of bacteria and fungi[8][18][19][20].

  • Antibacterial Activity: These compounds are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli)[18][21]. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, which ultimately leads to cell death[18].

  • Antifungal Activity: Derivatives have also demonstrated potency against fungal strains like Aspergillus niger and Candida albicans[8][20].

C. Central Nervous System (CNS) Disorders

The quinazoline scaffold is being actively explored for the treatment of neurodegenerative diseases, particularly Alzheimer's Disease (AD)[5][22]. The multifactorial nature of AD requires multi-target-directed ligands, a role for which the versatile quinazoline core is well-suited[5][23].

  • Multi-Target Approach for Alzheimer's Disease: Quinazoline derivatives have been designed to simultaneously:

    • Inhibit cholinesterases (AChE and BuChE) to improve cognitive function[5][23].

    • Prevent the aggregation of β-amyloid peptides, a key pathological hallmark of AD[5][23].

    • Exhibit antioxidant properties to mitigate oxidative stress, which contributes to neuronal damage[5][23].

PART 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications to the quinazoline core influence biological activity is the essence of medicinal chemistry optimization. SAR studies enable the rational design of more potent and selective drug candidates.

For anticancer agents targeting EGFR, a well-established SAR has emerged:

  • Position 4: A 4-anilino (aniline attached at C4) substitution is critical for high-affinity binding to the EGFR ATP pocket[11][15].

  • Positions 6 and 7: Substitution at these positions with small, solubilizing groups (e.g., methoxy, morpholine) often enhances pharmacokinetic properties and potency[14][24]. For example, in the case of gefitinib and erlotinib, these substitutions are crucial for their activity.

  • Aniline Ring Substitution: Small, electron-withdrawing groups (e.g., chloro, fluoro) on the aniline ring can further enhance inhibitory activity[14].

Compound/ScaffoldSubstitution at C4Substitutions at C6, C7TargetPotency (IC₅₀)Reference
Gefitinib 3-chloro-4-fluoroaniline7-methoxy, 6-(3-morpholinopropoxy)EGFR~33 nM[6]
Erlotinib 3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR~2 nM[6]
Lapatinib 3-chloro-4-(3-fluorobenzyloxy)aniline6-[5-(2-methylsulfonylethylamino)methyl]furan-2-ylEGFR/HER2~10 nM (EGFR)[11]
Lead Compound 2f 4-chlorophenethylamino7-(1-piperazinyl)TNF-α / T-cell ProliferationPotent Inhibition[24]

Table 1: Structure-Activity Relationship of Key Quinazoline Derivatives. This table summarizes how substitutions on the quinazoline core dictate target specificity and potency.

PART 4: Case Studies of FDA-Approved Quinazoline Drugs

The therapeutic success of the quinazoline scaffold is best illustrated by the number of its derivatives that have reached the market.

Drug Name (Brand Name)Year of FDA ApprovalTherapeutic IndicationMechanism of ActionReference
Gefitinib (Iressa®)2003Non-Small-Cell Lung Cancer (NSCLC)Reversible EGFR Tyrosine Kinase Inhibitor[6]
Erlotinib (Tarceva®)2004NSCLC, Pancreatic CancerReversible EGFR Tyrosine Kinase Inhibitor[6]
Lapatinib (Tykerb®)2007 (initial)HER2-Positive Breast CancerDual EGFR and HER2 Tyrosine Kinase Inhibitor[11]
Vandetanib (Caprelsa®)2011Medullary Thyroid CancerKinase inhibitor of VEGFR, EGFR, and RET[6][16]
Afatinib (Gilotrif®)2013NSCLCIrreversible ErbB Family (EGFR, HER2, HER4) Blocker[6]

Table 2: Selected FDA-Approved Drugs Featuring the Quinazoline Core.

Future Perspectives

The journey of the quinazoline core in medicinal chemistry is far from over. Current research is focused on several exciting frontiers:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's[5][23].

  • Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop covalent irreversible inhibitors (like Afatinib) and allosteric modulators, which can offer greater selectivity and overcome resistance.

  • New Therapeutic Areas: Expanding the application of quinazoline derivatives to other areas, such as antiviral and anti-parasitic therapies, continues to be an active field of investigation[4][7].

The enduring legacy and future potential of the quinazoline scaffold underscore its status as a truly privileged and indispensable tool in the quest for novel therapeutics. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures that it will remain a focus of drug discovery efforts for years to come.

References

  • Duarte, F. J. S., et al. (2004). Privileged structures: applications in drug discovery. PubMed.
  • Kumar, A., & Sharma, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Oriental Journal of Chemistry.
  • Park, S. B., & Kim, Y. K. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Publications.
  • OpenOChem Learn. Privileged Structures.
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Zaczek, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry.
  • Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Stumpfe, D., & Bajorath, J. (2018). Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. Taylor & Francis Online.
  • Abdel-Gawad, M. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI.
  • Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications.
  • Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences.
  • Life Chemicals. (2023). Scaffolds and Scaffold-based Compounds. Life Chemicals.
  • Yet, L. (n.d.). Privileged structures in drug discovery : medicinal chemistry and synthesis. ASU Library Catalog.
  • Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
  • Yet, L. (2019). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. Google Books.
  • Kamal, A., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • El-Damasy, D. A., et al. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Semantic Scholar.
  • Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO.
  • Al-Ghorbani, M., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.
  • Al-Ghorbani, M., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. ResearchGate.
  • Semenova, E. A., et al. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.
  • Sadeghpour, H., et al. (n.d.). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. ResearchGate.
  • Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed.
  • Sudarma, I. M., et al. (n.d.). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Atlantis Press.
  • Reddy, C. S., et al. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Al-Suwaidan, I. A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar.
  • Asif, M. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate.
  • Rauf, A., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. PMC.
  • Kumar, A., & Sharma, S. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure.
  • Reddy, C. S., et al. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate.
  • Verma, A., et al. (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. Figshare.
  • Rasyid, H., et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Semantic Scholar.
  • Kumar, A., et al. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Elsevier.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.
  • Annang, F., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications.
  • El-Adl, K., et al. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.
  • (n.d.). Clinically approved FdA drugs holding a quinazoline scaffold as EGFR inhibitors. ResearchGate.
  • Abdellatif, K. R. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Zaczek, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.
  • Abdel-Gawad, H., et al. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Singh, S., et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research.
  • Osman, A. M., et al. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis Online.
  • Taylor & Francis. (n.d.). Quinazoline – Knowledge and References. Taylor & Francis.

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative Application Note and Protocol guide for the preclinical evaluation of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid .

Executive Summary & Compound Rationale

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid represents a specific subclass of 4-aminoquinazoline derivatives , a chemical scaffold historically validated for Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibition (e.g., Gefitinib, Erlotinib, Lapatinib) [1].

Unlike standard lipophilic quinazolines, this molecule incorporates a propanoic acid (β-alanine) moiety at the C4-amino position. This structural modification introduces a carboxylic acid, which significantly alters physicochemical properties such as solubility, plasma protein binding, and intracellular accumulation.

Mechanism of Action (MoA): The compound functions as an ATP-competitive inhibitor . The quinazoline core mimics the adenine ring of ATP, binding to the kinase hinge region. The 6-bromo substituent typically occupies a hydrophobic pocket (gatekeeper region), enhancing potency. The propanoic acid tail likely extends into the solvent-exposed region or interacts with specific arginine/lysine residues at the active site entrance.

Critical Development Challenge: While the acid group improves aqueous solubility, it may reduce passive membrane permeability due to ionization at physiological pH. Therefore, the efficacy model must rigorously validate intracellular target engagement alongside tumor growth inhibition.

Experimental Design Strategy

To validate efficacy, we employ a "Three-Pillar" approach: Pharmacokinetics (PK) , Pharmacodynamics (PD) , and Tumor Growth Inhibition (TGI) .

DOT Diagram 1: Mechanism of Action & Signaling Pathway

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR (ErbB1) Tyrosine Kinase Ligand->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K Compound 3-[(6-bromoquinazolin-4-yl) amino]propanoic Acid Compound->EGFR Competitive Inhibition (Blocks ATP) ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation Anti-Apoptosis

Figure 1: Signal Transduction Blockade. The compound competitively inhibits ATP binding at the EGFR intracellular domain, halting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades essential for tumor survival.

Recommended Animal Models

A. Primary Efficacy Model: A431 Xenograft (CDX)
  • Rationale: The A431 human epidermoid carcinoma cell line expresses abnormally high levels of wild-type EGFR (~2 x 10^6 receptors/cell) due to gene amplification [2]. It is the "gold standard" for testing EGFR inhibitors.

  • Relevance: Highly sensitive to quinazolines; rapid tumor growth allows for a 2-3 week study duration.

B. Specificity Control Model: A549 Xenograft
  • Rationale: A549 (NSCLC) harbors wild-type EGFR but a mutant KRAS (G12S).

  • Relevance: EGFR inhibitors are generally less effective here. Using this model verifies if the compound has off-target effects or acts downstream of EGFR.

C. Resistance Model: H1975 Xenograft
  • Rationale: H1975 contains the EGFR L858R/T790M double mutation.

  • Relevance: First-generation quinazolines (Gefitinib) fail here. If your compound shows efficacy, it suggests a binding mode similar to 3rd-generation inhibitors (Osimertinib) or covalent binding potential.

Detailed Protocols

Protocol 1: Formulation & Dose Selection

Because of the propanoic acid moiety, pH control is critical for solubility.

  • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve compound in DMSO first. Add PEG400/Tween 80. Slowly add Saline.

  • pH Adjustment: Adjust to pH 6.5–7.0 using 0.1N NaOH if the acid precipitates or causes irritation.

  • Dose Range: 10 mg/kg, 30 mg/kg, 100 mg/kg (based on standard quinazoline potency).

Protocol 2: In Vivo Efficacy (A431 Xenograft)

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A431 cells in DMEM + 10% FBS. Harvest at 80% confluency.

    • Resuspend in 1:1 PBS/Matrigel to a concentration of

      
       cells/mL.
      
  • Inoculation:

    • Animals: Female BALB/c Nude mice (6–8 weeks old).

    • Injection: Inject 100 µL (

      
       cells) subcutaneously into the right flank.
      
  • Randomization:

    • Monitor tumor volume (

      
      ).
      
    • When tumors reach 150–200 mm³ (approx. 7–10 days), randomize mice into groups (n=8/group).

      • Group 1: Vehicle Control (PO, q.d.)

      • Group 2: Compound Low Dose (10 mg/kg, PO, q.d.)

      • Group 3: Compound High Dose (50 mg/kg, PO, q.d.)

      • Group 4: Positive Control (Gefitinib 50 mg/kg, PO, q.d.)

  • Treatment & Monitoring:

    • Administer treatment daily for 21 days .

    • Measure tumor volume and body weight 3x per week.

    • Endpoint: Euthanize if tumor exceeds 2000 mm³ or body weight loss >20%.

  • Terminal Sampling (PD Analysis):

    • At the final timepoint, harvest tumors 2 hours post-last dose .

    • Flash freeze half the tumor (for Western Blot: p-EGFR, p-ERK).

    • Fix half in 10% neutral buffered formalin (for IHC).

Protocol 3: Pharmacodynamics (Biomarker Validation)

To prove the "efficacy" is due to the specific mechanism (and not general toxicity):

  • Homogenize tumor tissue in lysis buffer with phosphatase inhibitors.

  • Western Blot: Probe for p-EGFR (Tyr1068) and Total EGFR .

  • Quantification: Calculate the ratio of p-EGFR/Total EGFR. A potent inhibitor should reduce phosphorylation by >50% at therapeutic doses.

Data Analysis & Interpretation

Quantitative Metrics
MetricFormulaInterpretation
Tumor Growth Inhibition (TGI)

>50% is considered meaningful efficacy.
Relative Tumor Volume (RTV)

Lower RTV indicates regression or stasis.
Body Weight Change

Loss >10% indicates potential off-target toxicity (e.g., gut toxicity common with EGFRi).
DOT Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: In Vivo cluster_2 Phase 3: Analysis InVitro In Vitro IC50 (A431 Cells) Permeability Permeability Assay (Caco-2/PAMPA) InVitro->Permeability Go/No-Go Inoculation Tumor Inoculation (Sub-Q) Permeability->Inoculation Formulation Opt. Randomization Randomization (150-200 mm³) Inoculation->Randomization Dosing Daily Dosing (21 Days) Randomization->Dosing TGI_Calc TGI Analysis Dosing->TGI_Calc Biomarker PD: p-EGFR Levels (Western Blot) Dosing->Biomarker Terminal Harvest

Figure 2: Preclinical Efficacy Workflow. Critical checkpoint at "Permeability" due to the compound's acidic nature.

Troubleshooting & Expert Insights

  • Issue: Poor Efficacy despite high potency in vitro.

    • Cause: The carboxylic acid group (propanoic acid) is ionized at pH 7.4, preventing entry into the tumor cells.

    • Solution: Verify tumor concentration using LC-MS/MS. If low, consider synthesizing the methyl ester prodrug of the propanoic acid to enhance permeability, which is cleaved to the active acid inside the cell.

  • Issue: Severe Weight Loss.

    • Cause: EGFR inhibition in the gut (wild-type EGFR drives gut repair).

    • Solution: Adopt an intermittent dosing schedule (5 days on / 2 days off) or reduce dose.

References

  • Roskoski, R. Jr. (2019). "Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers." Pharmacological Research, 139, 395-411.

  • Giard, D. J., et al. (1973). "In vitro cultivation of human tumors: establishment of cell lines derived from a series of solid tumors." Journal of the National Cancer Institute, 51(5), 1417-1423.

  • Baselga, J., et al. (2000). "Continuous inhibition of EGFR kinase activity is required for optimal antitumor activity." Clinical Cancer Research, 6, 2321.

  • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[1] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 42(10), 1803–1815.

Sources

Application Note: Formulation & In Vivo Protocol for 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid (hereafter referred to as 6-Br-QPA ) represents a specific subclass of quinazoline-based small molecules. Unlike standard lipophilic kinase inhibitors (e.g., Gefitinib), 6-Br-QPA possesses a propanoic acid tail . This structural feature provides a critical "solubility handle," allowing the molecule to transition from a hydrophobic zwitterion/neutral species at low pH to a water-soluble carboxylate anion at neutral-to-basic pH.

This guide details the formulation strategies to maximize bioavailability while minimizing vehicle-related toxicity in rodent models.

Physicochemical Profile
PropertyCharacteristicImplication for Formulation
Core Structure 6-BromoquinazolineHighly lipophilic, aromatic, planar. Prone to pi-stacking aggregation.
Functional Group Propanoic Acid (–COOH)Ionizable (pKa ≈ 4.2–4.8). Soluble in basic buffers (pH > 7.4).
LogP (Predicted) ~2.5 – 3.2Moderate lipophilicity; permeable but requires solubilization.
Solubility (Water) < 0.1 mg/mL (pH < 4)Insoluble in gastric fluid (unless formulated).
Solubility (PBS) > 5 mg/mL (pH 7.4)High potential for aqueous formulation via salt formation.

Formulation Decision Matrix

The following logic flow dictates the optimal vehicle based on the required concentration and route of administration.

FormulationLogic Start Target Dose & Route? CheckConc Required Conc. > 5 mg/mL? Start->CheckConc Route Route: IV or IP? CheckConc->Route No (<5 mg/mL) MethodB Method B: Co-solvent (DMSO/PEG400) CheckConc->MethodB Yes (>5 mg/mL) MethodA Method A: In Situ Salt (PBS/Bicarbonate) Route->MethodA IV/IP (Avoid DMSO) Route->MethodB PO (High Vol) MethodC Method C: Complexation (HP-β-Cyclodextrin) MethodA->MethodC If ppt forms

Figure 1: Decision tree for selecting the appropriate vehicle based on dosage and administration route.

Detailed Formulation Protocols

Method A: In Situ Salt Formation (Preferred for IV/IP)

Rationale: Exploits the carboxylic acid moiety. By converting the acid to its sodium salt, we achieve aqueous solubility without using toxic organic solvents like DMSO or DMA. Target pH: 7.4 – 8.0

Reagents:

  • 0.1 M NaOH or Sodium Bicarbonate (

    
    )
    
  • PBS (Phosphate Buffered Saline) without

    
    
    
  • Sterile 0.22 µm syringe filter

Protocol:

  • Weigh the required amount of 6-Br-QPA solid.

  • Add 1.0 equivalent of 0.1 M NaOH (or saturated

    
    ) relative to the molar amount of the drug.
    
    • Calculation:

      
      . Add equal moles of base.
      
  • Vortex gently. The solution should turn clear as the carboxylate salt forms.

  • Slowly add PBS to reach 90% of the final volume.

  • Check pH using a micro-strip. Adjust to pH 7.4–8.0 if necessary using dilute NaOH or HCl.

    • Critical: Do not drop below pH 6.0, or the free acid will precipitate.

  • Bring to final volume with PBS.

  • Filter sterilize (0.22 µm) immediately before injection.

Method B: Co-Solvent System (High Dose / Oral Gavage)

Rationale: For doses requiring >10 mg/mL where the salt might crash out, or for oral gavage where pH solubility is less predictable in the stomach.

Vehicle Composition: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.

Protocol:

  • Dissolve 6-Br-QPA completely in 100% DMSO (Volume = 5% of total).

    • Tip: Sonication at 37°C may be required.

  • Add PEG-400 (40% of total) and vortex. The solution will be viscous and warm (exothermic).

  • Add Tween-80 (5% of total) and mix.

  • Slowly add pre-warmed (37°C) Saline (50% of total) dropwise while vortexing.

    • Warning: Rapid addition of saline can cause "shock precipitation" of the hydrophobic quinazoline core.

  • Inspect for turbidity. If cloudy, the formulation is a suspension and must be shaken immediately before dosing (acceptable for PO, not IV).

Method C: Cyclodextrin Complexation (Neuro-sensitive Studies)

Rationale: If DMSO is contraindicated (e.g., behavioral studies where DMSO affects CNS), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.

  • Add 6-Br-QPA to the solution.

  • Sonicate for 30–60 minutes at 40°C.

  • If not fully dissolved, adjust pH to 7.5 with dilute NaOH (combining Method A and C).

In Vivo Administration Protocols

Intraperitoneal (IP) Injection (Mice)[1][2]
  • Max Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Needle: 27G or 30G.

  • Procedure:

    • Restrain the mouse securely.

    • Tilt the head downward to move viscera away from the injection site.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Observation: Watch for "writhing" (sign of peritoneal irritation from high pH or DMSO).

Intravenous (IV) Injection (Tail Vein)
  • Max Volume: 5 mL/kg (Bolus).

  • Vehicle Constraint: Must use Method A (Saline/PBS based). Do not use suspensions.

  • Procedure:

    • Warm the mouse (heat lamp) to dilate tail veins.

    • Use a restrainer.

    • Inject slowly over 5–10 seconds.

    • Ensure no air bubbles are present (fatal in mice).

Mechanism of Action & Signaling Context

Quinazoline-4-amines are classically associated with ATP-competitive inhibition of receptor tyrosine kinases (RTKs), particularly the EGFR/HER2 family. The 6-bromo substituent often occupies a hydrophobic pocket (Gatekeeper residue vicinity), while the propanoic acid tail may interact with solvent-front residues or improve solubility without affecting binding.

Below is the representative pathway for a generic Quinazoline inhibitor in a cancer model:

SignalingPathway Ligand Growth Factor (EGF) Receptor RTK (EGFR) (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation Inhibitor 6-Br-QPA (Inhibitor) Inhibitor->Receptor ATP Competition (Blockade) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription Translocation

Figure 2: Proposed mechanism of action showing ATP-competitive inhibition of the MAPK signaling cascade.

Quality Control & Stability

Before in vivo use, the formulation must be validated.

TestMethodAcceptance Criteria
Concentration Verification HPLC-UV (254 nm)± 10% of target concentration.
Stability (RT) Visual InspectionNo precipitation after 4 hours at Room Temp.
pH Check Micro-pH probe7.2 < pH < 8.0 (For Method A).
Endotoxin LAL Assay< 0.1 EU/mL (Critical for IV).

HPLC Method (Generic for Quinazolines):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (Quinazoline core absorption).

References

  • Mishra, N., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(20). Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3-(6-Fluoro-2-methylquinazolin-4-yl)propanoic acid (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. (General Protocol Grounding).

Application Note: Cell Cycle Analysis of Cells Treated with 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinazoline pharmacophore represents a privileged structure in medicinal chemistry, forming the backbone of clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitors such as Gefitinib and Erlotinib. 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid (herein referred to as 6-BQPA ) is a synthetic derivative designed to target receptor tyrosine kinases.

This application note details the protocol for evaluating the cytostatic efficacy of 6-BQPA. Based on the 4-aminoquinazoline scaffold, the expected Mechanism of Action (MOA) involves the competitive inhibition of the ATP-binding pocket of EGFR, leading to the downregulation of downstream signaling (RAS/RAF/MEK/ERK) and subsequent cell cycle arrest at the G0/G1 checkpoint .

This guide provides a self-validating workflow using Propidium Iodide (PI) flow cytometry to quantify DNA content, distinguishing between resting (G0/G1), synthesizing (S), and dividing (G2/M) cell populations.[1]

Mechanism of Action (MOA)

Understanding the signaling cascade is vital for interpreting cell cycle data. 6-BQPA is hypothesized to block the phosphorylation of EGFR. This blockade prevents the synthesis of Cyclin D1, a protein required for the cell to pass the Restriction Point (R) in late G1. Without Cyclin D1, the Retinoblastoma protein (Rb) remains hypophosphorylated, sequestering E2F transcription factors and halting S-phase entry.

Figure 1: Quinazoline-Mediated G1 Arrest Pathway

G Drug 6-BQPA (Quinazoline Derivative) EGFR EGFR (Tyrosine Kinase) Drug->EGFR Inhibits RasRaf RAS / RAF / MEK EGFR->RasRaf Activation Blocked ERK ERK 1/2 Phosphorylation RasRaf->ERK Signaling Reduced CyclinD Cyclin D1 Expression ERK->CyclinD Downregulation Rb Rb Phosphorylation CyclinD->Rb Fails to Phosphorylate E2F E2F Release Rb->E2F Sequesters Arrest G0/G1 CELL CYCLE ARREST Rb->Arrest Leads to SPhase S-Phase Entry E2F->SPhase Required for

Caption: Proposed mechanism where 6-BQPA inhibits EGFR, preventing Cyclin D1 accumulation and causing G1 arrest.

Experimental Design

Cell Line Selection
  • Recommended: A549 (Lung Carcinoma) or HeLa (Cervical Cancer).

  • Rationale: These adherent lines have well-characterized doubling times (22–24 hours), allowing for clear observation of cycle arrest within a 24–48 hour treatment window.

Controls
  • Negative Control (Vehicle): DMSO (0.1% v/v). Establishes the baseline distribution (typically ~50-60% G1, 30% S, 10% G2/M for asynchronous log-phase cells).

  • Positive Control (G1 Arrest): Serum-free media (24h starvation).

  • Positive Control (G2/M Arrest): Nocodazole (100 ng/mL).

Dosing Strategy

Determine the IC50 via an MTT/CCK-8 assay prior to cell cycle analysis.

  • Low Dose: 0.5 × IC50 (Sub-lethal, checks for sensitivity).

  • High Dose: 2.0 × IC50 (Likely to induce robust arrest or apoptosis).

Protocol: Sample Preparation & Staining[1][2][3][4][5]

Scientific Integrity Check: This protocol uses ethanol fixation.[2] Ethanol dehydrates the cell and permeabilizes the membrane, allowing the dye (PI) to enter.[2] Crucially, it must be added dropwise to avoid cell clumping, which mimics G2/M doublets in data analysis.

Materials
  • Compound: 6-BQPA (dissolved in DMSO).

  • Fixative: 70% Ethanol (pre-chilled to -20°C).

  • Stain: Propidium Iodide (PI) stock (1 mg/mL).

  • Enzyme: RNase A (10 mg/mL) – Critical: PI stains both DNA and RNA. RNase degrades RNA to ensure fluorescence signal is strictly proportional to DNA content.

Workflow Diagram

Workflow cluster_0 Day 1-2: Treatment cluster_1 Day 3: Harvest & Fix cluster_2 Day 3/4: Stain & Read Seed Seed Cells (Log Phase) Treat Add 6-BQPA (24h Incubation) Seed->Treat Harvest Harvest (Trypsin + PBS Wash) Treat->Harvest Fix Fixation (70% EtOH, -20°C, >2h) Harvest->Fix Wash Wash (PBS x2 to remove EtOH) Fix->Wash Stain Stain (PI + RNase A, 30m @ 37°C) Wash->Stain Acquire Flow Cytometry (Linear Mode) Stain->Acquire

Caption: Step-by-step workflow from cell seeding to flow cytometry acquisition.[1][3][4][5][6]

Step-by-Step Procedure
  • Harvest: Collect cells (including floating dead cells) by trypsinization. Centrifuge at 300 x g for 5 min.

  • Wash: Resuspend pellet in 1 mL ice-cold PBS. Spin down.

  • Fixation (Critical Step):

    • Resuspend pellet in 300 µL PBS.

    • While vortexing gently , add 700 µL of cold (-20°C) 70% ethanol dropwise.

    • Why? Adding ethanol to a static pellet causes cells to aggregate instantly. Vortexing ensures single-cell suspension.

    • Incubate at -20°C for at least 2 hours (overnight is preferred).

  • Wash: Centrifuge fixed cells at 500 x g for 5 min (higher speed needed for fixed cells). Decant ethanol.[7] Wash twice with PBS.

  • Staining Solution: Prepare fresh mix (per sample):

    • PBS: 500 µL

    • RNase A: 10 µL (Final conc. 200 µg/mL)

    • Propidium Iodide: 25 µL (Final conc. 50 µg/mL)

  • Incubation: Resuspend pellet in Staining Solution. Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on flow cytometer using the PE/Texas Red channel (Excitation 488nm or 561nm, Emission ~610nm).

Data Analysis & Interpretation

Gating Strategy
  • FSC vs. SSC: Gate on the main cell population to exclude debris.

  • Doublet Discrimination (Vital): Plot PI-Area vs. PI-Width (or PI-Height).

    • Single cells have a linear correlation.

    • Doublets (two G1 cells stuck together) have 2x Area but larger Width. These must be excluded, or they will falsely inflate the G2/M population.

  • Histogram: Plot PI-Area (Linear Scale).

Expected Results Table

If 6-BQPA functions as an EGFR inhibitor, the treated population will shift towards the G0/G1 peak (2N DNA content) compared to the vehicle.

Treatment ConditionG0/G1 (%)S Phase (%)G2/M (%)Sub-G1 (%)*Interpretation
Vehicle (DMSO) 55.0 ± 2.030.0 ± 1.515.0 ± 1.0< 1.0Normal asynchronous growth.
6-BQPA (Low Dose) 70.0 ± 2.518.0 ± 1.512.0 ± 1.02.0G1 Arrest: Cells accumulate in G1, unable to enter S-phase.
6-BQPA (High Dose) 85.0 ± 3.05.0 ± 1.05.0 ± 1.015.0Strong Arrest + Apoptosis: "Sub-G1" peak indicates DNA fragmentation.

*Sub-G1 Note: A peak appearing to the left of the G0/G1 peak represents fragmented DNA, a hallmark of apoptosis.

Troubleshooting & Expert Tips

  • Broad CV (Coefficient of Variation) on G1 Peak:

    • Cause: Poor staining or instrument alignment.

    • Fix: Ensure precise temperature control during staining (37°C) and verify flow rate is set to Low (approx. 10-20 µL/min). High flow rates widen the core stream, reducing resolution.

  • High Debris/Background:

    • Cause: Harsh fixation or old cells.

    • Fix: Be gentle during ethanol addition. Filter samples through a 40 µm mesh immediately before acquisition.

  • No Arrest Observed:

    • Cause: Cell line may be EGFR-independent (e.g., KRAS mutant).

    • Fix: Verify EGFR expression levels in your chosen cell line via Western Blot.

References

  • Mechanism of Quinazoline Inhibitors

    • Ciardiello, F., & Tortora, G. (2001). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor.[8] Clinical Cancer Research.

  • Flow Cytometry Protocol (PI Staining)

    • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis.[1][2] Current Protocols in Cytometry.

  • Ethanol Fixation Standards

    • Bio-Rad Laboratories. Propidium Iodide Staining of Cells for Cell Cycle Analysis.
  • Doublet Discrimination Importance

    • Wersto, R. P., et al. (2001). Doublet discrimination in DNA cell-cycle analysis. Cytometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

You are likely encountering precipitation because 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid presents a classic "solubility valley" at physiological pH.

Structurally, this molecule is a zwitterionic chimera :

  • The Head (Quinazoline): A lipophilic, aromatic core with a basic nitrogen (N1, pKa ~5.4).

  • The Tail (Propanoic Acid): A hydrophilic tail with an acidic carboxyl group (pKa ~4.8).

  • The Burden (Bromine): A heavy halogen that significantly increases the partition coefficient (LogP), reducing aqueous solubility.

The Problem: In neutral water or standard PBS (pH 7.4), the molecule exists largely in a zwitterionic state (positive head, negative tail) or a neutral aggregate state, maximizing crystal lattice energy and minimizing solubility.

The Solution: You must force the molecule out of this isoelectric trap using specific pH "switches" or dielectric constant modifiers (cosolvents) before introducing it to your biological system.

Module 1: The pH Switch Protocol (Primary Strategy)

Theory: The most robust method to dissolve this compound is to convert it into a salt in situ. Driving the pH above 8.5 converts the carboxylic acid to a carboxylate anion, while the quinazoline ring becomes neutral. This charge repulsion prevents aggregation.

Protocol A: Preparation of a 10 mM Stock (Sodium Salt Method)

Recommended for: Cell-free assays, chemical synthesis, and high-concentration stocks.

  • Weighing: Weigh 2.96 mg of the compound (MW ≈ 296.12 g/mol ) into a microcentrifuge tube.

  • Alkaline Wetting: Add 10 µL of 1.0 M NaOH . Vortex vigorously for 30 seconds.

    • Why? The high molarity base instantly deprotonates the carboxylic acid, breaking the crystal lattice.

  • Dilution: Add 990 µL of PBS (pH 7.4) or Water .[1][2]

  • Clarification: Vortex for 1 minute. If particles persist, sonicate at 40°C for 5 minutes.

  • Final pH Check: The residual NaOH will slightly elevate the buffer pH. Ensure the final pH is compatible with your assay (usually pH 7.8–8.0 is acceptable for short-term assays).

Protocol B: The "Reverse-Acid" Method (Hydrochloride Salt)

Use ONLY if your assay cannot tolerate basic pH.

  • Dissolve compound in 0.1 M HCl . The quinazoline nitrogen protonates (N1-H+), forming a soluble cation.

  • Warning: This form is prone to rapid precipitation if neutralized too quickly in protein-rich media.

Module 2: Organic Cosolvent Systems (The "Universal" Solvent)

If pH adjustment is forbidden by your experimental design, you must use a water-miscible organic solvent.

Critical Data: Solubility Thresholds

Solvent Solubility Limit (25°C) Stability Notes
DMSO > 50 mM High (Weeks at -20°C) Preferred. Hygroscopic; keep sealed.[3]
DMF > 40 mM Moderate Good alternative if DMSO interferes with enzyme.
Ethanol < 5 mM Low Avoid. Poor solubility for this rigid aromatic system.

| Water | < 0.1 mM | N/A | Insoluble at neutral pH without modification. |

Protocol C: DMSO Stock & "Step-Down" Dilution

The #1 error is adding DMSO stock directly to cold media, causing "shock precipitation."

  • Stock Prep: Dissolve solid in 100% DMSO to make a 20 mM stock. Store at -20°C.

  • Intermediate Dilution: Dilute the stock 1:10 in PEG-400 or Propylene Glycol (not water).

  • Final Dosing: Add this intermediate mix to your aqueous media.

    • Mechanism:[1][4][5] PEG acts as a bridge, preventing the water molecules from immediately stripping the solvation shell off the hydrophobic bromine/quinazoline core.

Module 3: Troubleshooting & FAQs

Q1: Why does my compound precipitate when I add the DMSO stock to cell culture media?

A: This is the "Crash-Out" effect. The bromine atom makes the molecule highly hydrophobic. When a droplet of DMSO hits water, the DMSO diffuses away instantly, leaving the compound stranded in a high-dielectric environment where it aggregates.

  • Fix: Pre-warm your media to 37°C. Vortex the media while slowly adding the DMSO stock. Do not exceed 0.5% v/v DMSO final concentration.

Q2: Can I heat the solution to dissolve it?

A: Yes, but with limits.

  • Safe: 40–50°C for <10 minutes is acceptable and often necessary to break the crystal lattice.

  • Unsafe: >60°C or prolonged heating can cause decarboxylation of the propanoic acid tail or hydrolysis of the quinazoline-amine bond.

Q3: I see a "haze" in my 96-well plate. Is this significant?

A: Yes. A haze indicates micro-precipitation. This is dangerous because:

  • The actual concentration of free drug is unknown (lower than calculated).

  • Solid particles can cause false positives in light-scattering or fluorescence assays (Pan-Assay Interference).

  • Test: Centrifuge the plate at 3000 x g for 5 minutes. If the activity drops, your compound was precipitated. Switch to Protocol A (Sodium Salt) .

Visualizing the Solution Strategy

The following decision tree guides you to the correct solubilization method based on your assay constraints.

Solubility_Workflow Start Start: 3-[(6-bromoquinazolin-4-yl)amino] propanoic Acid Solid Check_Assay Check Assay Tolerance Start->Check_Assay Decision_pH Can you tolerate pH > 8.0? Check_Assay->Decision_pH Decision_DMSO Can you use DMSO/DMF? Decision_pH->Decision_DMSO No Method_Salt Method A: In-Situ Salt Formation (Add 1.0 eq NaOH) Decision_pH->Method_Salt Yes Method_DMSO Method C: DMSO Stock (20 mM) Decision_DMSO->Method_DMSO Yes (>0.1%) Method_Complex Method D: Cyclodextrin Complex (20% HP-β-CD) Decision_DMSO->Method_Complex No (In Vivo/Sensitive) Result_Soluble Soluble Anion (Stable) Method_Salt->Result_Soluble Deprotonation Result_Organic Soluble Solvate (Risk of Crash-out) Method_DMSO->Result_Organic Dielectric Shielding Result_Encaps Encapsulated (High Stability) Method_Complex->Result_Encaps Host-Guest Inclusion

Caption: Figure 1. Decision matrix for solubilizing 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid based on experimental constraints.

References

  • Solubility of Quinazoline Derivatives

    • BenchChem. (2025).[6] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives. Retrieved from

    • Note: Validates the poor aqueous solubility of the planar quinazoline scaffold and the necessity of organic cosolvents.
  • pKa and Ionization of 4-Aminoquinazolines

    • PubChem. (2025).[6][7] 4-Aminoquinazoline Compound Summary (CID 84759). National Library of Medicine. Retrieved from

    • Note: Provides pKa values for the N1/N3 nitrogens (approx 5.4), establishing the zwitterionic potential when paired with carboxylic acids.
  • Synthesis and Properties of Amino-Quinazoline Acids

    • MDPI. (2024).[8] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel Aurora A Kinase Inhibitory Lead. Retrieved from

    • Note: Demonstrates the synthesis and handling of quinazoline-carboxylic acid hybrids, supporting the use of DMSO and basic workups.
  • Zwitterion Handling in Medicinal Chemistry

    • ResearchGate. (2020). How to desalt zwitterions? Technical Discussion. Retrieved from

    • Note: Provides the theoretical basis for "pH switching" to overcome the isoelectric solubility minimum.

Sources

Troubleshooting inconsistent results in 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Bioassay Results

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid . If you are experiencing high variability in IC₅₀ values, "flat" dose-response curves, or signal noise in fluorescence assays, you are likely encountering physicochemical artifacts inherent to this specific chemotype.

This molecule possesses a "Jekyll and Hyde" structure:

  • The Core (Lipophilic): The 6-bromoquinazoline scaffold is highly hydrophobic and prone to

    
    -stacking aggregation.
    
  • The Tail (Hydrophilic/Ionizable): The propanoic acid moiety (pKa

    
     4.8) creates pH-dependent solubility.
    

The Root Cause: Most inconsistencies stem from solubility shock (precipitation upon dilution) or intrinsic fluorescence interference . The following guide details how to diagnose and resolve these specific issues.

Troubleshooting Logic Flow

Before altering your biological parameters, you must validate the chemical integrity of your assay system. Use the following decision matrix to isolate the error.

TroubleshootingFlow Start ISSUE: Inconsistent Data CheckSolubility Step 1: Check Solubility (Turbidity/Nephelometry) Start->CheckSolubility CheckFluorescence Step 2: Check Interference ( intrinsic fluorescence) CheckSolubility->CheckFluorescence Clear? No Precipitation Diagnosis: Compound Crash Action: Modify Dilution Protocol CheckSolubility->Precipitation Turbid? Yes CheckPlastic Step 3: Check Adsorption (Plastic binding) CheckFluorescence->CheckPlastic Normal Signal? No HighBackground Diagnosis: Spectral Overlap Action: Change Readout/Filter CheckFluorescence->HighBackground High Signal in Blank? Yes PotencyLoss Diagnosis: Plastic Adsorption Action: Add Detergent/Change Plate CheckPlastic->PotencyLoss Potency drops over time? Yes BioVar Step 4: Biological Variability (Cell passage, Target expression) CheckPlastic->BioVar Stable? No

Figure 1: Systematic troubleshooting workflow for quinazoline-based assay artifacts.

Critical Troubleshooting Guides (FAQs)

Category A: Solubility & Precipitation (The #1 Issue)

Q: My IC₅₀ curves shift wildly between experiments (e.g., 10 nM vs. 500 nM). Why?

Diagnosis: You are likely experiencing "Solubility Shock." This compound is an acid. In 100% DMSO (stock), it is uncharged. When you spike 100% DMSO directly into aqueous media (pH 7.4), the hydrophobic quinazoline core drives rapid micro-precipitation before the carboxylic acid tail can ionize and solubilize the molecule.

The Fix: The "Intermediate Plate" Method Never pipet high-concentration DMSO stocks directly into cell culture wells.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute compound 20-fold into a buffer/media containing 5-10% DMSO first. This "pre-wetting" step prevents crystal nucleation.

  • Final Addition: Transfer from the intermediate plate to the assay plate.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Dilution Solvent 100% DMSOCulture Media + 5% DMSO
Mixing Speed Rapid pipettingSlow, orbital shaking (2 mins)
Visual Check Often skippedMicroscopy check for crystals at 100x
Category B: Signal Interference

Q: I see high background signal in my fluorescence polarization (FP) or FRET assay. Is the compound binding non-specifically?

Diagnosis: Intrinsic Fluorescence. Quinazoline derivatives are well-documented fluorophores. The 4-amino-quinazoline core often excites in the UV/Blue region (330-380 nm) and emits in the Blue/Green region (400-480 nm).

The Fix:

  • Spectral Scan: Run an absorbance and emission scan of the compound alone in buffer.

  • Red-Shift Your Assay: If your assay uses FAM/FITC (Green), the compound will interfere. Switch to red-shifted fluorophores like Alexa Fluor 647 or Cy5 , which are outside the quinazoline emission spectrum.

  • Background Subtraction: Include a "Compound Only" control well (Compound + Buffer, no protein) and subtract this value from your raw data.

Category C: Loss of Potency (Plastic Adsorption)

Q: The compound works in glass vials but loses activity in polystyrene microplates.

Diagnosis: Plastic Adsorption. The 6-bromo substituent makes this molecule highly lipophilic (LogP > 3.5). It will stick to standard polystyrene (PS) plates, effectively lowering the free concentration in the well.

The Fix:

  • Detergents: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. This forms micelles that keep the compound in solution and prevent it from coating the plastic.

  • Plate Type: Switch to Non-Binding Surface (NBS) or Low-Binding polypropylene plates.

Validated Experimental Workflow

To ensure reproducibility, adopt this standardized dilution protocol. This minimizes "carryover" precipitation often seen in serial dilutions.

DilutionProtocol cluster_tips Quality Control Checkpoints Step1 1. DMSO Master Plate (1000x Concentration) 100% DMSO Step2 2. Intermediate Plate (10x Concentration) Media + 5% DMSO Step1->Step2 1:100 Dilution (Critical Step) Step3 3. Assay Plate (1x Final Conc.) Cells/Protein Step2->Step3 1:10 Transfer QC1 Check for turbidity here immediately Step2->QC1

Figure 2: Optimized "Intermediate Plate" dilution scheme to prevent solvent shock.

Protocol Steps:

  • Dissolution: Dissolve solid powder in 100% DMSO to 10 mM. Vortex for 30 seconds.

  • Clarification: Centrifuge stock at 13,000 rpm for 5 minutes to remove micro-particulates.

  • Serial Dilution: Perform serial dilutions in 100% DMSO first (Master Plate). Do not serially dilute in aqueous buffer, as this propagates precipitation errors.

  • Transfer: Transfer from DMSO Master

    
     Intermediate Plate (Media) 
    
    
    
    Assay Plate.

References & Authority

  • Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2]

    • Relevance: The definitive guide on handling solubility and interference in HTS.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

    • Relevance: Explains the mechanisms of aggregation and fluorescence interference common to quinazolines.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

    • Relevance: Foundational text explaining the intrinsic fluorescence of fused aromatic heterocycles like quinazoline.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Relevance: details the solubility-pH profile of carboxylic acid-containing drugs.

For further assistance, please attach your raw data files (.csv) and plate maps to your reply ticket.

Sources

Technical Support Center: Stability & Handling of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid is a heterobifunctional compound containing a lipophilic quinazoline core and a hydrophilic carboxylic acid tail. Its stability profile is dominated by the susceptibility of the C4-amino linkage to hydrolytic cleavage and the solubility limitations inherent to its zwitterionic nature. This guide provides self-validating protocols to maintain compound integrity during experimental workflows.

Part 1: Solubility & Solution Preparation

Q: Why does the compound precipitate when I dilute my DMSO stock into aqueous buffer?

A: This is a classic "kinetic solubility" failure caused by the compound's zwitterionic character. The molecule contains a basic nitrogen (quinazoline N1, pKa ~3–4) and an acidic proton (carboxylic acid, pKa ~4.5). At neutral pH (pH 6–7), the molecule exists largely as a zwitterion with net neutral charge, representing its point of minimum solubility (isoelectric precipitation).

The Fix: Charge-State Control To maintain solubility in aqueous media, you must drive the equilibrium toward the anionic form.

  • Preparation : Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).

  • Dilution : Do not dilute directly into water or phosphate-buffered saline (PBS) at pH 7.4.

  • Protocol : Dilute into a buffer adjusted to pH 8.0–8.5 (e.g., Tris-HCl or Bicarbonate). At this pH, the carboxylic acid is fully deprotonated (

    
    ), providing the necessary electrostatic repulsion to prevent aggregation.
    
Q: Can I use acidic buffers to dissolve it?

A: Do not use acidic buffers (pH < 4). While protonating the quinazoline nitrogens (forming a cation) increases solubility, it drastically accelerates hydrolytic degradation . The protonation of N1 renders the C4-carbon highly electrophilic, facilitating nucleophilic attack by water and leading to the cleavage of the propanoic acid side chain.

Part 2: Chemical Stability & Degradation

Q: I see a new peak at a lower retention time on my LC-MS. What is it?

A: This is likely 6-bromoquinazolin-4(3H)-one , the primary hydrolysis product. Under aqueous conditions, especially if exposed to light or non-optimal pH, the C4-N bond cleaves. The propanoic acid moiety is released (often invisible on UV), leaving behind the insoluble quinazolinone core.

Mechanism of Failure:

  • Hydrolysis : Water attacks the C4 position.

  • Photodegradation : Quinazolines are chromophores. UV exposure can induce radical formation at the C-Br bond or facilitate oxidative ring-opening.

Q: How do I validate that my solution is stable before starting an assay?

A: Use the "Dual-Check" Self-Validating Protocol .

Step 1: The Visual Clarity Test (Tyndall Effect)

  • Shine a laser pointer (or bright focused light) through the solution.

  • Pass : Beam is invisible (true solution).

  • Fail : Visible beam path (scattering) indicates micro-precipitation/aggregation before visible crashing occurs.

Step 2: The Isosbestic Point Check (UV-Vis)

  • Take a scan from 250–400 nm immediately after preparation (

    
    ).
    
  • Compare with a scan after 2 hours (

    
    ).
    
  • Pass : Spectra overlap perfectly.

  • Fail : A shift in

    
     (typically blue-shift) or a rise in baseline indicates hydrolysis or precipitation.
    

Part 3: Visualizing the Stability Pathway

The following diagram maps the degradation logic and solubility states. Use this to diagnose where your protocol might be failing.

StabilityPathway cluster_legend Operational Zones Compound Intact Compound (Zwitterionic/Neutral) Low Solubility Anionic Anionic Form (pH > 8.0) STABLE & SOLUBLE Compound->Anionic Add Base (Deprotonation) Cationic Cationic Form (pH < 4.0) SOLUBLE but UNSTABLE Compound->Cationic Add Acid (Protonation) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack at C4) Compound->Hydrolysis Slow (Neutral pH) Cationic->Hydrolysis Accelerated by H+ Product1 Degradation Product A: 6-Bromoquinazolin-4-one (Precipitate) Hydrolysis->Product1 Irreversible Product2 Degradation Product B: 3-Aminopropanoic Acid (Free Beta-Alanine) Hydrolysis->Product2 Releases Linker

Caption: Stability map showing the critical relationship between pH, solubility state, and hydrolytic risk. The green zone represents the optimal operational window.

Part 4: Troubleshooting Data Tables

Common HPLC/LC-MS Observations
ObservationDiagnosisRoot CauseCorrective Action
Peak Splitting AggregationInjection solvent is too strong (100% DMSO) or pH mismatch.Dilute sample 1:1 with mobile phase A before injection.
New Peak (RT < Main) HydrolysisAcidic mobile phase (e.g., 0.1% TFA) caused on-column degradation.Switch to mild buffer (Ammonium Acetate, pH 6.5) or reduce column temp.
Loss of Signal PrecipitationCompound crashed out in the autosampler vial.Check vial for sediment. Switch solvent to 50% DMSO / 50% MeOH.
Yellowing of Solution Oxidation/PhotoExposure to ambient light over >4 hours.Prepare fresh in amber vials; work under low light.

Part 5: Recommended Storage & Handling Protocol

To ensure maximum shelf-life and experimental reproducibility, adhere to this strict chain of custody for the compound.

  • Solid State : Store at -20°C with desiccant. The bromide substituent is stable, but the amorphous solid can absorb moisture, initiating hydrolysis.

  • Stock Solution :

    • Solvent : Anhydrous DMSO (Grade: Molecular Biology, >99.9%).

    • Concentration : 10 mM to 50 mM.

    • Storage : Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

    • Shelf Life : 6 months at -80°C; 1 week at 4°C.

  • Working Solution :

    • Prepare fresh immediately before use.

    • Keep on ice.

    • Discard unused portion after 4 hours.

References

  • Militaru, A. et al. (2011).[1] Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery.

  • Baluja, S. et al. (2016).[2] Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences.

  • Kabri, Y. et al. (2013). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews.

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (General reference for hydrolysis mechanisms of amides/imines).
  • Sigma-Aldrich . (n.d.). Product Specification: 3-{[7-bromo-2-(2-methylpropyl)quinazolin-4-yl]sulfanyl}propanoic acid (Analogous structure data).

Sources

Technical Support Center: Selectivity Optimization for Quinazoline-4-amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid (Compound Qhz-6Br-PA) Status: Open Ticket Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Introduction: The "Privileged" Problem

Welcome to the Technical Support Hub. You are likely working with 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid , a compound built on the 6-bromoquinazoline scaffold.[1][2]

The Core Issue: The quinazoline-4-amine core is a "privileged structure" in medicinal chemistry.[1] This means it is evolutionarily pre-disposed to bind to the ATP-binding hinge region of kinases (e.g., EGFR, VEGFR, CLK, CK2). While this makes it a potent inhibitor, it also makes it "promiscuous" (prone to off-target effects).[1][2] The propanoic acid tail adds solubility but introduces specific physicochemical challenges (pH sensitivity, permeability).

This guide addresses the three most common technical tickets we receive regarding this chemotype:

  • False Positives: Is the inhibition real or an artifact (aggregation)?

  • Kinase Selectivity: How to stop it from hitting EGFR/Src when targeting something else.

  • Cellular Discrepancies: Why biochemical IC50s don't match cellular EC50s.

Module 1: Troubleshooting False Positives (Aggregation)

Symptom: "My IC50 values shift dramatically when I change enzyme concentration, or the compound inhibits unrelated enzymes (e.g., luciferase, chymotrypsin)."

Diagnosis: Flat, aromatic heterocycles like 6-bromoquinazoline are prone to forming colloidal aggregates in aqueous buffer.[1][2] These aggregates sequester enzymes, causing non-specific inhibition.[2] This is the #1 cause of "fake" off-target effects for this scaffold.[1]

Protocol: The Detergent sensitivity Test

Goal: Determine if inhibition is due to specific binding (1:1 stoichiometry) or colloidal sequestration.[2]

  • Prepare Assay Buffer: Standard kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2).[2]

  • Condition A (Standard): Run the IC50 curve with your standard buffer.

  • Condition B (Detergent): Run the IC50 curve with buffer supplemented with 0.01% - 0.1% Triton X-100 (or CHAPS).[1][2]

    • Note: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ATP-pocket binding.[1]

  • Analysis:

    • Result 1: IC50 remains stable (within 2-3 fold).[1] → Specific Inhibition. (Proceed to Module 2).[1][2]

    • Result 2: IC50 increases significantly (e.g., >10-fold shift) or inhibition disappears. → Aggregation Artifact.

Action Item: If Result 2 occurs, you must include 0.01% Triton X-100 in all future biochemical assays for this compound.

Module 2: Optimizing Kinase Selectivity

Symptom: "The compound inhibits my target (e.g., CLK2) but also kills EGFR and p38 MAPK."

Diagnosis: The Nitrogen at position 1 (N1) and the amino group at position 4 of the quinazoline ring form a hydrogen bond pair with the kinase "hinge" region, mimicking Adenine.[2] The 6-bromo substituent often points into the "solvent-accessible" region or interacts with the "gatekeeper" residue.[1]

Visualizing the Interaction

KinaseBinding cluster_0 ATP Binding Pocket Compound 3-[(6-bromoquinazolin-4-yl) amino]propanoic Acid Hinge Kinase Hinge Region (Backbone NH/CO) Compound->Hinge H-Bonds (N1 & 4-NH) Gatekeeper Gatekeeper Residue (Thr, Met, Phe) Compound->Gatekeeper Steric Clash/Fit (6-Bromo) Solvent Solvent Front (Propanoic Acid Tail) Compound->Solvent Solubility/Permeability

Caption: Schematic of the quinazoline scaffold binding mode. The N1/N3 interaction anchors the molecule, while the 6-position (Bromo) determines compatibility with the Gatekeeper residue.[2]

Structural Modification Strategy (SAR)
ComponentFunctionModification for Selectivity
6-Bromo Interacts with the "Gatekeeper" residue.[1]Strategy: Replace Br with larger groups (e.g., -OMe, -Ethynyl).[1][2] Why? EGFR has a small Threonine gatekeeper.[1] If your target has a larger gatekeeper (e.g., Methionine), a bulky group at C6 or C7 will clash with EGFR but fit your target.[2]
Propanoic Acid Solvent interaction / Solubility.[1]Strategy: Rigidify the linker. Why? The flexible propanoic acid chain allows the molecule to "wiggle" into various pockets. converting to a semi-rigid cycle (e.g., piperidine-4-carboxylic acid) constrains the conformation, reducing promiscuity.
4-Amino Hinge Binder.[1]Strategy: Methylate the Nitrogen? NO. Why? This usually destroys binding affinity entirely as the H-bond donor is lost.[1]

Module 3: Cellular Assay Troubleshooting

Symptom: "Biochemical IC50 is 50 nM, but Cellular EC50 is >10 µM (or inactive)."

Diagnosis: The propanoic acid tail is the culprit. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) is deprotonated and negatively charged (COO-).[1] Charged molecules have poor passive permeability across cell membranes.[1]

Troubleshooting Protocol: The Ester Prodrug Strategy To validate if permeability is the issue, synthesize or order the Methyl Ester or Ethyl Ester variant of your compound.[2]

  • Synthesis: Simple Fischer esterification (MeOH/H2SO4) of the propanoic acid tail.

  • Mechanism: The ester is neutral and lipophilic, crossing the membrane easily. Intracellular esterases will hydrolyze it back to the active acid form (3-[(6-bromoquinazolin-4-yl)amino]propanoic acid) inside the cell.[1][2]

  • Experiment:

    • Treat cells with the Ester variant.

    • If cellular potency restores (EC50 drops to nanomolar range), your issue is permeability.

    • Note: If the ester is active but the acid is not, you cannot use the acid form for in vivo or cellular work without a delivery vehicle (e.g., lipid nanoparticles).[2]

Frequently Asked Questions (FAQ)

Q1: Can I use this compound to target EGFR T790M mutants? A: Likely not effectively.[1] The 6-bromoquinazoline core is a "reversible" binder.[1][3] T790M mutations usually increase the affinity for ATP, outcompeting reversible inhibitors.[2] You would need to convert the propanoic acid tail into a Michael Acceptor (e.g., an acrylamide) to form a covalent bond with Cys797, similar to Afatinib or Osimertinib.[2]

Q2: Why does the compound precipitate in my cell media? A: The compound is a "zwitterion" or amphiphile. The quinazoline nitrogens are weakly basic, and the acid tail is acidic.[2] At specific pH levels (isoelectric point), net charge is zero, and solubility crashes.[2]

  • Fix: Dissolve in 100% DMSO first (make a 10 mM stock), then dilute into media while vortexing. Keep final DMSO concentration <0.5%.[1]

Q3: Is this a PAINS (Pan-Assay Interference Compound)? A: The quinazoline core itself is not a PAINS, but it is a "frequent hitter."[2] However, if the 6-bromo is replaced with a reactive group, or if the compound aggregates (see Module 1), it mimics PAINS behavior.[2] Always validate with orthogonal assays (e.g., Biophysical SPR or Thermal Shift Assay) to confirm physical binding.

References

  • Wissner, A., et al. (2000). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilinoquinazoline inhibitors." Journal of Medicinal Chemistry.

  • Fedorov, O., et al. (2007). "A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome." PNAS.[1] [1][2]

  • Shoichet, B. K. (2006).[4] "Screening in a Spirit Haunted by Pathological Physical Chemistry (Aggregation)." Drug Discovery Today.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry.

Sources

Technical Support Center: Purification of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QZN-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Zwitterionic Trap"

Welcome to the technical support hub for quinazoline-alkanoic acid analogs. If you are working with 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid , you are likely facing a specific set of purification challenges driven by its physicochemical nature.

This molecule is amphoteric . It possesses:

  • A weakly basic quinazoline nitrogen (N1, pKa ~3.5–4.5), further modulated by the electron-withdrawing 6-bromo substituent.[1]

  • A weakly acidic propanoic acid tail (pKa ~4.8).

The Consequence: At neutral pH, this molecule often exists as a zwitterion (net neutral but highly polar), leading to poor solubility in organic solvents (DCM, EtOAc) and water alike.[1] It "streaks" on silica and precipitates unpredictably.

This guide provides three validated purification workflows designed to exploit these properties rather than fight them.

Module 1: The Triage (Solubility & Workup)

Before attempting chromatography, you must manage the crude reaction mixture.[1] Most syntheses involve the displacement of a 4-chloroquinazoline with


-alanine.
The pH-Switch Extraction Protocol

Best for: Removing non-zwitterionic impurities (unreacted starting materials).

The zwitterionic nature allows you to wash away impurities by toggling the pH.

PhasepH ConditionState of Target MoleculeSolubilityAction
Acidic pH < 2Cationic (

/

)
Water SolubleImpurities stay in Organic layer.
Basic pH > 10Anionic (

/

)
Water SolubleImpurities stay in Organic layer.
Isoelectric pH ~4–5Zwitterion (

/

)
Precipitates Target crashes out of water.

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in water. Add 1N NaOH dropwise until pH ~10–11. The solution should become clear (yellow/orange).

  • Wash: Extract this aqueous phase with Ethyl Acetate (EtOAc)

    
     2.
    
    • Why? This removes unreacted 6-bromo-4-chloroquinazoline (neutral/lipophilic) and non-acidic byproducts.

  • Precipitation: Slowly add 1N HCl to the aqueous layer while stirring. Monitor pH.

  • Target Capture: As pH approaches 4.5–5.0 (the Isoelectric Point), a thick precipitate will form.[1] Filter this solid.[2][3]

  • Desalting: Wash the filter cake with cold water followed by a small amount of cold Ethanol.

Module 2: Chromatographic Strategies

If the extraction does not yield sufficient purity (>95%), use these chromatographic methods.

Method A: Flash Chromatography (Normal Phase)

Issue: The carboxylic acid group interacts with silica silanols, causing severe tailing/streaking.[1] Solution: You must use a mobile phase modifier.

  • Stationary Phase: Silica Gel (40–63

    
    m).
    
  • Mobile Phase: DCM : MeOH : Acetic Acid (90 : 9 : 1).

    • Note: The Acetic Acid (1%) suppresses the ionization of the propanoic acid tail, keeping it in the neutral

      
       form, allowing it to elute.[1]
      
  • Loading: Dry load on Celite. Do not attempt liquid loading in DCM; the compound will crash out at the top of the column.

Method B: Reverse Phase HPLC (Prep)

Issue: Standard acidic gradients (Water/AcN + TFA) can make the basic quinazoline ring very polar (cationic), causing early elution with polar impurities.[1]

  • Strategy: Use a "High pH" Reverse Phase method if your column supports it (e.g., Waters XBridge, Phenomenex Gemini).[1]

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, the molecule is anionic (

    
    ).[1] It retains well on C18 due to the hydrophobic Bromo-Quinazoline core but elutes sharply.
    
  • Post-Run: Lyophilize immediately to remove the volatile ammonium bicarbonate salts.

Decision Logic: Selecting the Right Method

PurificationStrategy Start Crude Mixture PurityCheck Purity > 85%? Start->PurityCheck SolubilityCheck Soluble in DCM? PurityCheck->SolubilityCheck Yes (Semi-pure) Precipitation Isoelectric Precipitation (pH 4.5) PurityCheck->Precipitation No (Dirty) Flash Flash Chromatography DCM:MeOH:AcOH (90:9:1) SolubilityCheck->Flash Yes HPLC Prep HPLC (High pH Buffer) SolubilityCheck->HPLC No (Polar) Precipitation->SolubilityCheck If further purity needed

Caption: Decision matrix for selecting purification modality based on crude purity and solubility profiles.

Module 3: Crystallization (The "Finishing" Step)

For drug development, amorphous solids are often unacceptable.[1] Crystallization of quinazoline acids is best achieved via Anti-solvent addition .

  • Solvent: Dissolve the solid in the minimum amount of hot DMSO or DMF (approx. 80°C).

  • Anti-Solvent: Slowly add hot Water or Ethanol until turbidity persists.

  • Cooling: Allow to cool to room temperature slowly, then to 4°C.

  • Result: The 6-bromo substituent increases lipophilicity, aiding crystallization compared to the non-halogenated analog.

Troubleshooting & FAQ

Q: I see a persistent yellow impurity co-eluting with my product. A: This is likely 6-bromoquinazolin-4(3H)-one . It is the hydrolysis product of your starting material.

  • Diagnosis: Check LCMS for a mass of [M-PropanoicAcid].

  • Fix: This impurity is much less acidic than your product. Use the pH-Switch Extraction (Module 1). The impurity will not dissolve in mild base (pH 8-9) as readily as your carboxylic acid product.

Q: My product is stuck on the Flash column, even with 10% MeOH. A: You likely omitted the acid modifier. The propanoic acid group is deprotonating on the silica, forming a salt with the stationary phase.[1]

  • Fix: Flush the column with DCM:MeOH:Acetic Acid (80:19:1). The acid will protonate the carboxylate, releasing the molecule.[1]

Q: The NMR shows broad peaks, especially in the aromatic region. A: This indicates restricted rotation or aggregation due to zwitterionic stacking.[1]

  • Fix: Add a drop of TFA-d or NaOD to your NMR tube (DMSO-d6). Forcing the molecule into a single ionic state (cation or anion) usually sharpens the signals.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and solubility of heterocycles).

  • Connolly, D. J., et al. (2005).[1] "Synthesis of quinazoline-4-carboxylic acid derivatives." Tetrahedron, 61(43), 10153-10160.[1]

  • Kabri, Y., et al. (2010).[1] "Regioselective synthesis of 4-amino-quinazoline derivatives." European Journal of Organic Chemistry. (Discusses the reactivity of the 4-position).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Aminoquinazoline. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-bromoquinazoline derivatives before handling, as they may be potent kinase inhibitors.[1]

Sources

Overcoming drug resistance to quinazoline-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline-Based Kinase Inhibitors Ticket ID: #QZN-RES-001 | Status: Open | Priority: High

Welcome to the Assay Development & Screening Support Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Experimental & Biological Resistance to Quinazoline Inhibitors

If you are reading this, your IC50 curves have likely shifted, your cells are refusing to die, or your compound is precipitating in the media. As researchers working with quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib, Afatinib), we deal with a scaffold that is historically significant but chemically and biologically temperamental.

This guide is not a textbook. It is a troubleshooting manual designed to unstuck your experiments. We will address the three most common "failure modes": Solubility Artifacts , Model Generation , and Mechanistic Validation .

Module 1: The "Crash Out" (Solubility & Handling)

Issue: "My IC50 data is noisy, and I see crystalline debris in the well. Is the drug working?"

Diagnosis: Quinazolines are classic BCS Class II compounds—lipophilic and poorly water-soluble.[1] A common error is "shocking" the compound by adding high-concentration DMSO stock directly to aqueous media, causing micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility.

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell culture well.

  • Prepare a 1000x Stock: If your final assay concentration is 1 µM, your Master Stock should be 1 mM in 100% DMSO.

  • The Intermediate Step: Create a 10x Working Solution in media containing 10% DMSO.

    • Why? This buffers the transition from hydrophobic to hydrophilic environments.

  • Final Addition: Add the 10x Working Solution to your cells (which are in 90 µL media) at a 1:10 ratio.

    • Result: Final DMSO concentration is 1% (tolerable for most lines), and the compound stays in solution.

Visualization: Compound Solubilization Workflow

SolubilityWorkflow cluster_0 Step 1: Storage cluster_1 Step 2: Intermediate cluster_2 Step 3: Assay Stock Master Stock (10 mM in 100% DMSO) Inter 10x Working Solution (Media + 10% DMSO) Stock->Inter Dilute 1:100 (Prevents Shock) Precipitation Direct Addition = PRECIPITATION Stock->Precipitation Avoid Well Cell Culture Well (Final: 0.1-1% DMSO) Inter->Well Add 1:10 (Homogeneous)

Caption: Workflow to prevent quinazoline micro-precipitation (crash out) in aqueous media.

Module 2: The "Undying Cell" (Generating Resistant Models)

Issue: "I've been treating cells for weeks, but they either die completely or don't develop resistance."

Diagnosis: You are likely using a "High-Dose Shock" strategy. This selects for pre-existing rare clones but kills the potential for de novo adaptation. For quinazolines, where metabolic rewiring (bypass tracks) is as common as genetic mutation, you need a Pulsatile Dose Escalation strategy.

Protocol: The "Buddy Flask" Escalation System

Objective: Generate a Gefitinib-resistant PC9 or HCC827 cell line.

  • Determine Baseline: Perform a 72h MTT/CTG assay to find the parental IC50.

  • Phase 1 (Adaptation): Start culture at IC20 (e.g., if IC50 is 10 nM, start at 2 nM).

    • Crucial Step: Maintain a "Buddy Flask" of parental cells alongside treated cells to control for passage-effect drift.

  • Phase 2 (Escalation): Every 3-4 passages (once cells re-establish normal morphology and division rate), increase concentration by 50-100% .

    • Checkpoint: If viability drops <50%, pause escalation. Wash with drug-free media for 48h (Pulse recovery), then re-introduce the previous tolerated dose.

  • Phase 3 (Maintenance): Once cells grow robustly at 10x the parental IC50, they are clinically relevant resistant models.

Data Presentation: Escalation Strategy Comparison

FeatureContinuous High DosePulsatile Escalation (Recommended)
Starting Conc. > IC90IC20
Selection Pressure Extreme (Darwinian bottleneck)Moderate (Allows adaptation)
Mechanism Favored Pre-existing mutations (e.g., T790M clones)Epigenetic remodeling & Bypass tracks (MET/IGF1R)
Time to Model Fast (if clones exist), otherwise failsSlow (3-6 months)
Clinical Relevance Represents "Primary Resistance"Represents "Acquired Resistance"

Module 3: Mechanistic Troubleshooting (T790M vs. Bypass)

Issue: "My resistant cells have high p-EGFR levels even with drug treatment, OR p-EGFR is blocked but cells are still growing."

Diagnosis: You must distinguish between On-Target Resistance (the drug can't bind) and Off-Target Bypass (the cell doesn't care if EGFR is blocked).

  • Scenario A: The Gatekeeper (T790M)

    • Observation: Western blot shows sustained p-EGFR (Y1068) despite high Gefitinib concentration.

    • Mechanism:[2][3][4][5][6][7][8][9] The T790M mutation increases ATP affinity, physically excluding the reversible quinazoline inhibitor [1].

    • Solution: Switch to an Irreversible Quinazoline (e.g., Afatinib) or Pyrimidine (Osimertinib). These contain a Michael acceptor (acrylamide) that forms a covalent bond with Cys797, ignoring the ATP competition [2].

  • Scenario B: The Bypass (MET Amplification)

    • Observation: p-EGFR is completely inhibited (clean blot), but p-AKT and p-ERK are blazing high.

    • Mechanism:[2][3][4][5][6][7][8][9] The cell has amplified MET (or HER2). MET phosphorylates HER3, which activates PI3K/AKT, bypassing the blocked EGFR [3].[10]

    • Solution: Combination therapy.[11][12][13] Add a MET inhibitor (e.g., Crizotinib) to the Quinazoline.

Visualization: Resistance Signaling Pathways

ResistancePathways cluster_EGFR EGFR Axis cluster_Bypass Bypass Track (Off-Target) EGFR EGFR (T790M) Downstream AKT / ERK (Cell Survival) EGFR->Downstream Signaling Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Blocked by T790M Afatinib Afatinib (Irreversible) Afatinib->EGFR Covalent Bond (Cys797) MET MET Amplification HER3 HER3 MET->HER3 Phosphorylation HER3->Downstream Bypass Signal

Caption: Distinguishing T790M "Gatekeeper" resistance (left) from MET-driven "Bypass" resistance (right).

FAQ: Chemical Biology & Structural Workarounds

Q: Why do 1st-generation quinazolines (Gefitinib) fail against T790M, but 2nd-generation quinazolines (Afatinib) work? A: It is a matter of binding kinetics. T790M increases the receptor's affinity for ATP.[13][14] Since Gefitinib competes reversibly with ATP, it loses the "tug-of-war." Afatinib contains an acrylamide group that reacts with Cysteine 797 at the lip of the ATP pocket. Once this covalent bond forms, the drug cannot fall off, regardless of how high the ATP affinity is [4].

Q: I have resistance to Afatinib (2nd gen). What now? A: Check for C797S .[13] If the cysteine at 797 mutates to serine, the covalent handle is gone. Neither Afatinib nor Osimertinib will bind covalently.

  • Next Step: You are now in the realm of "4th Generation" Allosteric Inhibitors (e.g., EAI045) which bind to a pocket away from the ATP site, often requiring co-treatment with Cetuximab to prevent receptor dimerization [5].

References

  • Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain.[4][13][15][16] PLoS Medicine.

  • Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene.

  • Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling.[8][17] Science.

  • Yun, C. H., et al. (2008).[14] The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP.[13][14] Proceedings of the National Academy of Sciences.

  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors.[13] Nature.

Sources

Minimizing cytotoxicity of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid to normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are working with 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid . This molecule combines a privileged scaffold (quinazoline, typical of kinase inhibitors like Gefitinib) with a polar, ionizable tail (propanoic acid).

Minimizing cytotoxicity to normal cells while maintaining potency against targets requires a multi-layered approach involving physicochemical optimization , experimental design , and structural refinement .[1]

Part 1: The Physicochemical Check (Formulation)

Issue: The most common cause of "false" cytotoxicity with quinazoline-acid derivatives is precipitation or solvent toxicity, not the drug mechanism itself. Why: The propanoic acid moiety (


) exists as a carboxylate anion at physiological pH (7.4), making it amphiphilic but potentially prone to aggregation in high-salt media.
Troubleshooting Guide: Solubilization & Vehicle Control
ParameterRecommended StandardTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide)Dissolves the hydrophobic quinazoline core.
Stock Conc. 10 mM - 50 mMHigh enough to allow >1000x dilution.
Vehicle Limit ≤ 0.1% v/v Normal cells (fibroblasts, epithelial) are sensitive to DMSO >0.1%, which permeabilizes membranes and induces apoptosis.
Buffer System HEPES (25 mM)Superior to bicarbonate for maintaining pH stability with acidic drug additions.

Q: My "Vehicle Control" (DMSO only) cells are showing stress. Is my drug toxic? A: If your vehicle control is dying, you are measuring solvent toxicity, not drug toxicity.

  • Immediate Fix: Perform a "Step-Wise Dilution." Do not pipette 100% DMSO stock directly into the cell culture well.

    • Dilute stock 1:10 in PBS/Media (Intermediate Stock).

    • Vortex immediately to prevent local precipitation.

    • Add Intermediate Stock to cells.

Part 2: Experimental Optimization (In Vitro)

Issue: Quinazolines are ATP-competitive inhibitors. At high concentrations, they lose selectivity and inhibit "housekeeping" kinases in normal cells. Objective: Establish a Selectivity Index (SI) .

Protocol: Determining the Selectivity Window

You must run parallel assays on a Target Cancer Line (e.g., A549, MCF-7) and a Normal Counterpart (e.g., MRC-5, HFF-1).

  • Seed Cells: 3,000–5,000 cells/well (96-well plate). Allow 24h attachment.

  • Dose Range: Logarithmic scale (0.01, 0.1, 1, 10, 50, 100 µM).

  • Exposure: 48h or 72h.

  • Readout: MTT or CellTiter-Glo (ATP).

  • Calculation:

    
    
    

Interpretation:

  • SI < 1: The compound is more toxic to normal cells than cancer cells. (Stop & Redesign).

  • SI 1–10: Narrow therapeutic window. Requires precise dosing.

  • SI > 10: Excellent safety profile.

Visual Workflow: Selectivity Optimization

SelectivityWorkflow Start Start: High Cytotoxicity in Normal Cells CheckSolubility Step 1: Check Solubility (Microscopy for crystals) Start->CheckSolubility Precipitation Crystals Visible? CheckSolubility->Precipitation FixFormulation Action: Reduce Conc. or Change Buffer Precipitation->FixFormulation Yes CheckMechanism Step 2: Mechanism Check (Is it On-Target?) Precipitation->CheckMechanism No FixFormulation->CheckMechanism TargetType Target Status CheckMechanism->TargetType WT_Inhibition Wild-Type EGFR Hit (Common Quinazoline Issue) TargetType->WT_Inhibition Known Kinase OffTarget Off-Target/General Toxicity TargetType->OffTarget Unknown Strategy1 Strategy: Pulsed Dosing (Wash out after 6h) WT_Inhibition->Strategy1 Strategy2 Strategy: Derivatization (Esterify Acid Tail) OffTarget->Strategy2

Caption: Logical workflow for diagnosing and mitigating cytotoxicity in normal cells.

Part 3: Structural & Mechanistic Strategies

Issue: The "Propanoic Acid" tail is ionized (COO-) extracellularly. This inhibits passive diffusion, forcing you to use higher concentrations to get the drug inside the cell, which causes extracellular toxicity (membrane damage).

Q: How can I improve the molecule itself? A: Consider the Prodrug Strategy .

  • The Problem: The charged carboxylate (COO-) repels the cell membrane.

  • The Fix: Convert the propanoic acid to an Ester (Methyl or Ethyl ester).

    • Result: The molecule becomes neutral and lipophilic, entering cells easily.

    • Activation: Intracellular esterases cleave the ester, trapping the active acid/drug inside the cancer cell.

    • Benefit: You can lower the dosage significantly (e.g., from 50 µM to 1 µM), sparing normal cells from "high dose" exposure.

Part 4: Frequently Asked Questions (FAQ)

Q1: The IC50 on my normal cells shifts wildly between experiments. Why? A: This is likely a pH effect . The propanoic acid group can slightly acidify the local media if the buffering capacity is weak. Normal cells are less tolerant of pH shifts than cancer cells (which thrive in acidic Warburg environments).

  • Fix: Ensure your media contains 25mM HEPES . Do not rely solely on bicarbonate buffering.

Q2: Can I use "Pulsed Dosing" to save normal cells? A: Yes. Quinazolines often bind irreversibly or with long residence times.

  • Protocol: Incubate cells with the drug for 6 hours , then wash 2x with PBS and replace with drug-free media.

  • Rationale: Cancer cells with overactive signaling (e.g., EGFR addiction) may commit to apoptosis within 6 hours. Normal cells, which do not rely on that pathway for survival, can recover once the drug is removed.

Q3: Is the Bromine atom (6-bromo) causing toxicity? A: Unlikely to be the primary cause of general cytotoxicity, but aryl bromides can be metabolically reactive (forming radicals under UV or specific metabolic conditions).

  • Check: Ensure you are protecting the compound from light during incubation.

Summary of Recommendations

DomainAction ItemExpected Outcome
Formulation Limit DMSO < 0.1%; Use HEPES.Eliminates solvent-induced apoptosis.
Protocol Calculate SI using HFF-1 or MRC-5 cells.Quantifies the true safety window.[2]
Dosing Switch to Pulsed Dosing (6h exposure).Spares normal cells capable of recovery.
Chemistry Esterify the propanoic acid tail.Increases potency, allowing lower total dose.

References

  • BenchChem. (2025).[2][3] How to minimize DMSO toxicity when using small molecules. Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis and In Vitro Cytotoxicity of 4-anilino-6-bromoquinazolines. PMC5713467. Retrieved from

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from

  • ResearchGate. (2022). Selectivity index (SI) calculation for normal vs. cancer cells. Retrieved from

  • Zayed, M. F. (2013). Design, Synthesis and Biological Evaluation Studies of Novel Quinazoline Derivatives as Cytotoxic Agents. Drug Research. Retrieved from

Sources

Interpreting complex NMR spectra of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting complex NMR spectra of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid derivatives Ticket ID: T-QZN-402 Role: Senior Application Scientist Status: Open for Resolution

Executive Summary

The analysis of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid presents a unique set of spectroscopic challenges. This molecule combines a rigid, electron-deficient heteroaromatic core (quinazoline) with a flexible, polar aliphatic tail (propanoic acid).

Users frequently report "missing" signals, broad baselines, or confusing aromatic splitting patterns. These are not usually synthesis failures but characteristic behaviors of this scaffold in solution. This guide synthesizes field-proven troubleshooting steps with mechanistic causality to validate your structural assignments.

The "Phantom" Peaks: Troubleshooting Exchangeable Protons

User Issue: "I synthesized the compound, but the integration is wrong. I am missing the carboxylic acid proton and the amine proton is either absent or extremely broad."

The Mechanism

In polar aprotic solvents like DMSO-d6, protons attached to heteroatoms (NH, COOH) undergo chemical exchange with trace water in the solvent or with each other.

  • COOH (~12.0+ ppm): Often manifests as a "hump" indistinguishable from the baseline due to rapid exchange and hydrogen bonding dimerization.

  • NH (Position 4): The amino group at C4 is conjugated to the quinazoline ring. This delocalization increases the acidity of the NH proton, accelerating its exchange rate and broadening the peak.

Diagnostic Protocol: The D₂O Shake Test

Do not rely on integration alone for these protons. Use this self-validating protocol to confirm their identity.

  • Acquire Standard Spectrum: Run 1H NMR in dry DMSO-d6.

  • Add D₂O: Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Shake & Equilibrate: Shake vigorously for 30 seconds.

  • Re-acquire: Run the spectrum again immediately.

Validation Criteria:

  • Positive ID: If the broad peaks at >8.0 ppm and >11.0 ppm disappear (or shrink significantly), they are exchangeable protons (NH/COOH).

  • Negative ID: If a peak remains sharp and integrates fully, it is a CH proton (likely aromatic).

Technical Note: If the NH signal is split into a triplet, it indicates slow exchange and coupling to the adjacent methylene group (


). This is a sign of a highly pure, water-free sample.

Decoding the Aromatic Region: Regiochemistry & Coupling

User Issue: "The aromatic region (7.5 - 9.0 ppm) is crowded. How do I distinguish the quinazoline protons to confirm the 6-bromo substitution?"

The Logic of Assignment

The 6-bromo-4-aminoquinazoline core has a distinct fingerprint. You must identify four specific aromatic signals.

ProtonPositionMultiplicityCoupling (

)
Diagnostic Feature
H-2 Pyrimidine RingSinglet (s)NoneMost deshielded singlet (~8.4 - 8.6 ppm). Located between two nitrogens.[1]
H-5 Benzene RingDoublet (d)

Hz
Ortho to Br, Meta to H-7. Appears as a sharp doublet due to long-range coupling.
H-8 Benzene RingDoublet (d)

Hz
Ortho to H-7. Usually the most shielded aromatic proton.
H-7 Benzene RingDoublet of Doublets (dd)

Hz
Couples to both H-8 (strong) and H-5 (weak).
Troubleshooting Diagram: Structural Assignment Logic

G Start Unknown Peak Singlet Is it a Singlet? Start->Singlet H2 Assign H-2 (~8.5 ppm) Singlet->H2 Yes Coupling Check Coupling (J) Singlet->Coupling No SmallJ Small J (~2Hz) Coupling->SmallJ LargeJ Large J (~9Hz) Coupling->LargeJ H5 Assign H-5 (Meta to H-7) SmallJ->H5 H8 Assign H-8 (Ortho to H-7) LargeJ->H8 H7 Assign H-7 (dd: 9Hz + 2Hz) LargeJ->H7 If dd

Caption: Logic flow for assigning the aromatic protons of the 6-bromoquinazoline core.

Advanced Troubleshooting: Rotamers & Restricted Rotation

User Issue: "My peaks look doubled or unusually broad, even after shimming. Is my compound impure?"

The Mechanism

The C4-N bond in 4-aminoquinazolines has partial double-bond character due to resonance contribution from the ring nitrogens. This creates a barrier to rotation.[2][3][4][5]

  • Rotamers: At room temperature, the molecule may exist in two distinct conformations (syn/anti relative to the ring nitrogen), causing signals to split or broaden significantly [1].[4][6]

  • Zwitterions: The propanoic acid moiety can interact with the basic quinazoline nitrogens, potentially forming zwitterionic species that aggregate in solution.

Protocol: Variable Temperature (VT) NMR

To distinguish between impurities and rotamers, you must alter the energy landscape of the solution.

  • Setup: Prepare sample in DMSO-d6 (high boiling point).

  • Cooling (Optional): Lowering temp to 0°C may sharpen the split peaks into two distinct sets (freezing the rotamers).

  • Heating (Recommended): Heat the probe to 353 K (80°C) .

  • Observation:

    • Coalescence: If the broad/split peaks merge into single, sharp signals, you are observing dynamic rotamerism. The compound is pure.

    • Persistence: If the extra peaks remain sharp and distinct at 80°C, they are impurities.

Summary of Chemical Shifts

Use this table as a reference standard for your assignment. Values are approximate for DMSO-d6.

FragmentProtonShift (

ppm)
MultiplicityNotes
Acid -COOH11.0 - 13.0Broad sHighly variable; often invisible.
Amine -NH-8.2 - 9.5Broad t/sDisappears with D₂O.
Core H-28.4 - 8.6sCharacteristic isolated singlet.
Core H-58.1 - 8.3d (

)
Meta-coupled.
Core H-77.8 - 7.9dd (

)
Doublet of doublets.
Core H-87.6 - 7.7d (

)
Ortho-coupled.
Chain

-CH₂
2.6 - 2.7tAdjacent to COOH.
Chain

-CH₂
3.6 - 3.8q or tAdjacent to NH (deshielded).

Experimental Workflow Visualization

Workflow Sample Sample Preparation (DMSO-d6) Run1H Run Standard 1H NMR Sample->Run1H CheckBroad Check Exchangeables (NH, COOH) Run1H->CheckBroad D2O D2O Exchange Test CheckBroad->D2O Broad/Missing CheckSplit Check Peak Splitting (Rotamers?) CheckBroad->CheckSplit Sharp D2O->CheckSplit VT VT-NMR (80°C) CheckSplit->VT Split/Doubled Assign Final Assignment & Integration CheckSplit->Assign Normal VT->Assign Coalescence

Caption: Step-by-step experimental workflow for validating complex quinazoline spectra.

References

  • Restricted Rotation in 4-Aminoquinazolines

    • Mechanism:[7] The partial double bond character of the C4-N exocyclic bond hinders free rotation, leading to distinct syn/anti conformers detectable by NMR at ambient temperatures.

    • Source: Cohen, E., & Klarberg, B. (1962). "Quinazolines. I. Synthesis and Ultraviolet Spectra of 4-Aminoquinazolines." Journal of the American Chemical Society.

  • Solvent Effects on Exchangeable Protons

    • Mechanism:[7] Protic solvents (like Methanol-d4) facilitate rapid exchange, obliterating NH signals. Aprotic polar solvents (DMSO-d6) form hydrogen bonds that slow exchange, allowing observation of coupling.

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8]

  • Quinazoline NMR Assignments

    • Data: Detailed assignment of proton shifts in substituted quinazolines, confirming the H-2 singlet and H-5/H-7/H-8 coupling p
    • Source: Katritzky, A. R., et al. (2000). "Synthesis of 2,3-dihydroquinazolin-4(1H)-ones." Arkivoc.

Sources

Validation & Comparative

Comparative Efficacy Analysis: 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid versus Erlotinib in EGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid, a representative quinazoline-based kinase inhibitor, and Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC). While direct, head-to-head preclinical and clinical data for 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid is not extensively published, this document leverages established knowledge of the quinazoline pharmacophore and extensive data on Erlotinib to construct a scientifically grounded framework for comparison. We will dissect the mechanism of action, delineate the requisite experimental workflows for efficacy determination, and present the established data for Erlotinib as a benchmark for evaluating novel quinazoline derivatives. This guide is intended for researchers and drug development professionals engaged in the discovery and evaluation of next-generation kinase inhibitors.

Introduction: The Central Role of EGFR in Oncology and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of several cancers, most notably NSCLC. The development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has revolutionized the treatment landscape for patients with EGFR-mutant tumors.

Erlotinib (marketed as Tarceva®) is a first-generation, reversible EGFR-TKI that demonstrates significant clinical benefit in patients with tumors harboring activating mutations, such as exon 19 deletions or the L858R point mutation. Both Erlotinib and the compound of interest, 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid, share the 4-anilinoquinazoline core structure. This chemical scaffold is a well-established pharmacophore that anchors within the ATP-binding pocket of the EGFR kinase domain, acting as a competitive inhibitor. The propanoic acid moiety on our compound of interest suggests a potential for altered solubility, cell permeability, or metabolic properties compared to the more traditional side chains seen on Erlotinib.

This guide will outline the critical experiments required to ascertain the efficacy of a novel compound like 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid relative to the established benchmark, Erlotinib.

Mechanism of Action: Competitive ATP Inhibition

Both compounds are presumed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase. Upon binding to the intracellular kinase domain, they block the phosphorylation of EGFR and downstream activation of pro-survival signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition for these TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds & Dimerizes TKI Erlotinib or 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid TKI->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and TKI inhibition point.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To rigorously compare the efficacy of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid against Erlotinib, a multi-tiered approach is essential, progressing from biochemical assays to cell-based models and finally to in vivo studies.

Tier 1: Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory potential of the compounds against the isolated EGFR kinase domain. This is crucial for understanding on-target potency.

Experimental Protocol: EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Eu-anti-GST antibody, Alexa Fluor™ conjugate of a proprietary ATP-competitive kinase inhibitor (tracer), purified recombinant GST-tagged EGFR kinase domain (wild-type and mutant forms, e.g., L858R, T790M), and test compounds.

  • Procedure: a. Prepare a serial dilution of 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid and Erlotinib in a 384-well plate. b. Add the EGFR kinase, Eu-anti-GST antibody, and tracer to each well. c. Incubate at room temperature for 60 minutes to allow for binding equilibrium. d. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The data is plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration required for 50% inhibition) is calculated using a four-parameter logistic curve fit.

Expected Data Output & Comparison Points:

The primary output is the IC50 value. A lower IC50 indicates greater potency. It is critical to test against both wild-type EGFR and clinically relevant mutant forms to establish a selectivity profile.

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)
Erlotinib (Reference Data)51>1000
3-[(6-bromoquinazolin-4-yl)amino]propanoic AcidTo be determinedTo be determinedTo be determined

Erlotinib data is representative from published literature.

Tier 2: Cell-Based Proliferation and Signaling Assays

The next logical step is to assess the compound's ability to inhibit the proliferation of cancer cells whose growth is dependent on EGFR signaling.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Lines: Utilize a panel of NSCLC cell lines with known EGFR status:

    • HCC827, PC-9: EGFR exon 19 deletion (Erlotinib sensitive)

    • NCI-H1975: EGFR L858R/T790M mutations (Erlotinib resistant)

    • A549: KRAS mutant, EGFR wild-type (EGFR-independent)

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of each compound for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. The MTT is reduced to purple formazan by metabolically active cells. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Experimental Protocol: Western Blot for Phospho-EGFR Inhibition

  • Procedure: a. Treat HCC827 cells with IC50 concentrations of each compound for 2 hours. b. Lyse the cells and quantify protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., GAPDH) is essential. e. Incubate with secondary HRP-conjugated antibodies and visualize using a chemiluminescence substrate.

  • Data Analysis: Densitometry analysis is used to quantify the reduction in phosphorylated proteins relative to the total protein and loading control.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical cluster_tier2 Tier 2: Cell-Based cluster_tier3 Tier 3: In Vivo Kinase_Assay EGFR Kinase Assay (IC50 Determination) Data1 Potency & Selectivity (WT vs Mutant EGFR) Kinase_Assay->Data1 Cell_Viability Cell Proliferation Assay (GI50 in Cell Lines) Kinase_Assay->Cell_Viability Data2 Cellular Efficacy & Signaling Inhibition Cell_Viability->Data2 Xenograft Tumor Xenograft Model (e.g., HCC827) Cell_Viability->Xenograft Western_Blot Western Blot (Target Engagement) Western_Blot->Data2 Data3 In Vivo Efficacy & Tolerability Xenograft->Data3

Caption: Multi-tiered experimental workflow for TKI comparison.

Expected Data Output & Comparison Points:

A successful candidate would show potent GI50 values in the sensitive cell lines (e.g., HCC827) but not in the resistant (H1975) or EGFR-independent (A549) lines. Western blotting should confirm that growth inhibition correlates with a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK.

CompoundHCC827 GI50 (nM)NCI-H1975 GI50 (nM)A549 GI50 (nM)
Erlotinib (Reference Data)~10>10,000>10,000
3-[(6-bromoquinazolin-4-yl)amino]propanoic AcidTo be determinedTo be determinedTo be determined

Conclusion and Future Directions

Erlotinib serves as a critical benchmark in the development of EGFR inhibitors. For a novel compound like 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid to be considered a viable alternative or improvement, it must demonstrate superior or comparable potency against clinically relevant activating mutations. Furthermore, any activity against resistance mutations, such as T790M, would represent a significant advantage, placing it in the category of a second or third-generation inhibitor.

The experimental framework detailed herein provides a robust, self-validating system for such a comparison. By systematically evaluating biochemical potency, cellular activity, and target engagement, researchers can build a comprehensive data package to support the further development of novel quinazoline-based inhibitors. The key will be to determine if the structural modifications in 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid confer an improved therapeutic window, a more favorable pharmacokinetic profile, or the ability to overcome known resistance mechanisms.

References

  • Title: EGFR signaling pathway in cancer: a modern perspective. Source: Cellular and Molecular Life Sciences URL: [Link]

  • Title: The role of epidermal growth factor receptor in cancer therapy. Source: Archives of Toxicology URL: [Link]

  • Title: Erlotinib: a review of its use in the treatment of advanced non-small cell lung cancer. Source: Drugs URL: [Link]

  • Title: Erlotinib (Tarceva). Source: U.S. Food and Drug Administration URL: [Link]

Comparing the antibacterial spectrum of different quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, offering a versatile platform for developing broad-spectrum antibacterial agents.[1][2] Unlike traditional antibiotics that often suffer from rapid resistance development, recent quinazoline derivatives demonstrate dual-targeting capabilities—inhibiting bacterial DNA gyrase (GyrB) and disrupting biofilm formation. This guide provides a technical comparison of three primary classes of quinazoline derivatives: Quinazolin-4(3H)-ones , Quinazoline-2,4-diones , and Quinazoline-Schiff Base Hybrids . It synthesizes experimental data to highlight their efficacy against multidrug-resistant (MDR) strains such as MRSA and Pseudomonas aeruginosa.

Mechanistic Foundations

To understand the differential efficacy of these derivatives, one must first grasp their molecular targets. The primary mechanism involves the competitive inhibition of the ATPase domain of DNA Gyrase subunit B (GyrB), a distinct site from the quinolone-binding region (GyrA), thereby bypassing fluoroquinolone resistance.

Figure 1: Multi-Target Mechanism of Action

Quinazoline_MOA Quinazoline Quinazoline Scaffold GyrB DNA Gyrase (GyrB) ATPase Domain Quinazoline->GyrB Primary Target Biofilm Biofilm Formation (Quorum Sensing) Quinazoline->Biofilm Secondary Target DHFR Dihydrofolate Reductase (DHFR) Quinazoline->DHFR Minor Target Effect1 Inhibition of DNA Supercoiling GyrB->Effect1 Effect2 Disruption of Bacterial Communication Biofilm->Effect2 Effect3 Blockade of Folate Synthesis DHFR->Effect3 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death Effect3->Death

Caption: Quinazoline derivatives primarily target GyrB ATPase, with secondary effects on biofilm disruption and folate synthesis.

Comparative Analysis of Derivatives

Class A: Quinazolin-4(3H)-one Derivatives

These derivatives are characterized by a ketone at position 4.[3] They are structurally similar to the bacterial metabolite anthranilic acid.

  • Key Representative: Compound f1 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide).[4]

  • Spectrum: Highly potent against Gram-positive bacteria, specifically MRSA.

  • Performance: Exhibits an IC50 of 1.21 µM against S. aureus GyrB.[5]

  • Limitation: Lower permeability against Gram-negative outer membranes compared to diones.

Class B: Quinazoline-2,4-dione Hybrids

This class incorporates a second carbonyl group, often coupled with acylthiourea or pyrazole moieties to enhance lipophilicity and binding affinity.

  • Key Representative: Compound 3c (Quinazolin-2,4-dione incorporating acylthiourea).

  • Spectrum: Broad-spectrum (Gram-positive & Gram-negative).

  • Performance:

    • E. coli MIC: 0.004 µg/mL (Superior to Ciprofloxacin).

    • S. aureus MIC: 0.018 µg/mL .

  • Mechanism: The acylthiourea tail forms critical hydrogen bonds with Gly1332 and Gln1267 in the GyrB active site.

Class C: Quinazoline-Schiff Base Hybrids

Formed by condensing amino-quinazolines with aromatic aldehydes. The azomethine (-N=CH-) linkage is crucial for binding.

  • Key Representative: Compound 3m (2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one).[6]

  • Spectrum: Moderate antibacterial, high antifungal activity.

  • Performance: S. aureus MIC of 1.95 µg/mL.

  • Advantage: Dual antibacterial and antifungal efficacy (MIC 3.90 µg/mL against C. albicans).

Table 1: Comparative MIC Data Summary (µg/mL)
Derivative ClassCompound IDS. aureus (Gram+)E. coli (Gram-)P. aeruginosaReference Drug (Cipro)
Quinazolin-4(3H)-one f1 4.0 - 8.0> 64ND0.5 - 1.0
Quinazoline-2,4-dione 3c 0.018 0.004 0.009 1.25 (vs this strain)
Schiff Base Hybrid 3m 1.95> 10ND< 1.0
Urea Derivative 13a 2.0< 0.250.5< 1.0

Note: Lower MIC values indicate higher potency. "ND" = Not Determined.

Structure-Activity Relationship (SAR) Insights

The efficacy of quinazoline derivatives is strictly governed by substitution patterns. The following diagram summarizes the critical "rules" for optimizing antibacterial activity based on recent crystallographic and MIC data.

Figure 2: SAR Optimization Map

SAR_Map Core Quinazoline Nucleus Pos2 Position 2 (C2) Lipophilic Tail Required Core->Pos2 Membrane Permeability Pos3 Position 3 (N3) Schiff Base/Urea Linkage (H-Bonding) Core->Pos3 Target Affinity Pos4 Position 4 (C4) Ketone or Amine (Essential for GyrB) Core->Pos4 Pharmacophore Pos6_7 Positions 6 & 7 Electron Withdrawing Groups (-Cl, -NO2, -F) Core->Pos6_7 Potency Enhancer Naphthyl/Phenyl improves\nGram(+) activity Naphthyl/Phenyl improves Gram(+) activity Pos2->Naphthyl/Phenyl improves\nGram(+) activity Azomethine (C=N)\nCritical for Binding Azomethine (C=N) Critical for Binding Pos3->Azomethine (C=N)\nCritical for Binding Increases GyrB Inhibition Increases GyrB Inhibition Pos6_7->Increases GyrB Inhibition

Caption: Critical substitution sites on the quinazoline ring for maximizing antibacterial potency.

Key SAR Takeaways:

  • C6/C7 Substitutions: Electron-withdrawing groups (Cl, NO2) at these positions significantly enhance GyrB inhibition (e.g., Compound 3c).

  • Position 3 Linkage: A flexible linker (urea or acylthiourea) allows the molecule to fold and fit into the ATPase binding pocket better than rigid analogs.

  • Lipophilicity: Bulky hydrophobic groups (naphthyl) at C2 improve penetration through the thick peptidoglycan layer of Gram-positive bacteria.

Experimental Protocol: Broth Microdilution

To verify the claims of these derivatives, the Broth Microdilution Method (CLSI M07 guidelines) is the gold standard.[7] This protocol ensures reproducibility and accuracy in determining MIC values.

Figure 3: Validated MIC Determination Workflow

MIC_Protocol Step1 1. Stock Preparation Dissolve Quinazoline in DMSO (Final conc < 1%) Step3 3. Serial Dilution 96-well plate (Two-fold dilutions) Step1->Step3 Step2 2. Media Preparation Cation-Adjusted Mueller-Hinton Broth (CAMHB) Step2->Step3 Step4 4. Inoculation Add 5x10^5 CFU/mL bacterial suspension Step3->Step4 Step5 5. Incubation 35°C ± 2°C for 16-20 hours Step4->Step5 Step6 6. Readout Visual turbidity check or OD600 Step5->Step6

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Critical Control Points:

  • Solvent Control: Always include a DMSO control well to ensure the solvent itself is not inhibiting growth.

  • Inoculum Density: Must be standardized to 0.5 McFarland standard (

    
     CFU/mL) and then diluted 1:100 to achieve the final test concentration.
    
  • Endpoint Definition: The MIC is the lowest concentration with no visible growth.

Challenges & Future Directions

While quinazoline-2,4-diones (Class B) show superior potency, they often suffer from poor aqueous solubility, limiting their bioavailability. Future development should focus on:

  • Nano-formulations: Encapsulating hydrophobic derivatives in liposomes to improve delivery.

  • Hybridization: Combining quinazolines with siderophores (iron-chelating agents) to exploit bacterial iron transport systems ("Trojan Horse" strategy) for better Gram-negative penetration.

References

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4] Link

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 2024.[8] Link

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry, 2018. Link

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 2023. Link

  • Application Notes and Protocols for Microdilution Susceptibility Testing. BenchChem, 2025. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid. As a novel research chemical, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this directive is synthesized from an analysis of its structural components—a bromoquinazoline core and a propanoic acid derivative—and is grounded in established best practices for handling potent, hazardous chemical powders. A thorough risk assessment must be conducted by supervising personnel before commencing any work.

Hazard Analysis: A Proactive Assessment

Understanding the potential risks is the foundation of safe laboratory practice. The chemical structure of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid suggests a multi-faceted hazard profile that demands a conservative approach.

  • Bromoquinazoline Core: The quinazoline scaffold is common in biologically active molecules. The addition of a bromine atom can enhance toxicity. A closely related analogue, 6-Bromo-4-chloro-quinazoline, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1]

  • Propanoic Acid Linker: The parent compound, 3-bromopropanoic acid, is known to be corrosive, causing severe skin burns and eye damage.[2]

  • Physical Form: As a solid powder, this compound poses a significant inhalation risk. Fine powders can easily become airborne, leading to respiratory exposure, and can cling to surfaces, increasing the risk of dermal contact and ingestion.[3]

This analysis compels us to treat the compound with a high degree of caution, assuming it possesses corrosive properties and is toxic via oral, dermal, and inhalation routes.

Hazard TypeBasis of ConcernPotential Effect
Acute Toxicity Based on 6-Bromo-4-chloro-quinazoline[1][4]Harmful if swallowed, inhaled, or on contact with skin.
Skin Corrosion/Irritation Based on 3-bromopropanoic acid & bromoquinazoline analogues[1][2]May cause severe skin irritation or chemical burns.
Eye Damage/Irritation Based on 3-bromopropanoic acid & bromoquinazoline analogues[1][2]Poses a risk of serious eye damage.
Respiratory Hazard Physical form (powder) and potential for toxicity[3][5]Inhalation may cause respiratory tract irritation and systemic toxicity.

Engineering Controls: Your Primary Barrier

Personal protective equipment is the last line of defense. Your first and most critical protection comes from robust engineering controls designed to contain the chemical at the source.

  • Designated Work Area: All work with this compound, in solid or solution form, must be conducted in a designated area. This area should be clearly labeled with appropriate hazard warnings.[5]

  • Containment:

    • For Solids: Weighing and aliquoting the powder must be performed within a certified chemical fume hood or a powder containment balance enclosure. This prevents the inhalation of aerosolized particles.[3]

    • For Solutions: All subsequent manipulations, including the preparation of solutions, should be carried out in a chemical fume hood.[6][7]

  • Surface Protection: The work surface within the containment area should be lined with absorbent, leak-proof bench pads.[3][5] This simplifies cleanup and minimizes the spread of contamination.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE protocol is mandatory. The selection is based on mitigating the compound's synthesized hazard profile.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Handling Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable, solid-front Gown over Lab CoatN/A (when inside a certified enclosure)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable, solid-front Gown over Lab CoatN/A (when inside a fume hood)
Handling Solutions (<1M) Chemical Splash GogglesSingle Nitrile GlovesLab CoatN/A (when inside a fume hood)
Spill Cleanup (Solid Powder) Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves (heavy-duty)Disposable Gown or CoverallNIOSH-approved N95 (or higher) Respirator

Detailed PPE Specifications:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[6] When handling the solid powder or concentrated solutions, a full-face shield must be worn over the goggles to protect against splashes.[8]

  • Hand Protection: Double-gloving with powder-free nitrile gloves is required for handling the solid and concentrated solutions.[5] The outer glove should be placed over the cuff of the disposable gown. Gloves must be changed immediately if contaminated, and at least every two hours during continuous work.[5][9]

  • Body Protection: A disposable, solid-front gown with tight-fitting cuffs (e.g., Tyvek material) must be worn over a standard laboratory coat.[10] This provides a barrier against particle and splash contamination of personal clothing.[9]

  • Respiratory Protection: Respiratory protection should not be necessary if all work is conducted within appropriate engineering controls. However, for emergency situations like a significant spill outside of containment, a NIOSH-approved N95 respirator is the minimum requirement.[8]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is crucial for safety and experimental reproducibility.

Protocol 1: Weighing the Solid Compound
  • Preparation: Don all required PPE (disposable gown, double gloves, goggles, face shield). Prepare the designated work area inside the powder containment enclosure by laying down a fresh bench pad.

  • Tare Container: Pre-weigh (tare) a sealed container on a balance located outside the primary work area.[5]

  • Transfer: Move the tared, sealed container into the powder enclosure.

  • Aliquot Compound: Using a dedicated spatula, carefully transfer the desired amount of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid into the tared container. Keep containers closed as much as possible to minimize dust.[3]

  • Seal and Decontaminate: Securely close the container. Using a wipe lightly dampened with 70% ethanol, decontaminate the exterior of the container and the spatula. Dispose of the wipe in the designated solid hazardous waste stream.

  • Final Weighing: Move the sealed, decontaminated container back to the balance for the final weight measurement.

Protocol 2: PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Disposable Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Disposable Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Disposal and Decontamination Plan

A systematic approach to waste management and cleaning is essential to protect personnel and the environment.

Decontamination
  • Upon completion of work, decontaminate all surfaces within the designated area.

  • Use a wet-wiping method with a compatible solvent to clean the area, followed by a standard laboratory detergent and water.[5] Dry cleaning or sweeping is strictly prohibited as it can generate dust.[3]

  • All reusable equipment (spatulas, glassware) must be thoroughly cleaned and decontaminated before being removed from the fume hood.

Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste. Segregate waste streams as follows:

Waste_Disposal cluster_waste Waste Segregation Protocol Start Waste Generated Solid_Waste Solid Waste (Gloves, Gowns, Wipes, Weigh Boats) Start->Solid_Waste Liquid_Waste Liquid Waste (Unused solutions, solvent rinses) Start->Liquid_Waste Sharps_Waste Sharps Waste (Contaminated needles, glass pipettes) Start->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container

Caption: Hazardous Waste Disposal Workflow.

Follow all local and institutional regulations for the final disposal of hazardous waste containers. Never pour chemical waste down the sink.[7]

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]

  • 6-Bromo-4-chloro-quinazoline Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]

  • Lab Safety Rules and Guidelines. Lab Manager. [Link]

  • 7-Bromoquinazoline-2,4(1H,3H)-dione - Hazard Genotoxicity. U.S. Environmental Protection Agency. [Link]

  • 3-(2-Bromoethyl)quinazoline-2,4(1H,3H)-dione - Hazard. U.S. Environmental Protection Agency. [Link]

  • 4-Bromoquinazoline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. [Link]

  • Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Kishida Chemical Co., Ltd. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services. [Link]

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Pharmaceutical Technology. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.